3-(3-Oxopiperazin-1-YL)propanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-(3-oxopiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQLYCZCYIEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036592-02-5 | |
| Record name | 3-(3-oxopiperazin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Oxopiperazin-1-YL)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Oxopiperazin-1-YL)propanoic acid is a heterocyclic compound incorporating a piperazinone ring and a propanoic acid tail. This unique structural combination suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The piperazine moiety is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to interact with various biological targets and improve pharmacokinetic properties. The propanoic acid group provides a handle for further chemical modifications and can influence the molecule's solubility and metabolic stability. This guide provides a comprehensive overview of the known and predicted chemical properties of 3-(3-Oxopiperazin-1-YL)propanoic acid, offering insights for its potential application in research and development.
Chemical Identity and Structure
The fundamental identification of a chemical entity is crucial for any scientific investigation. This section details the key identifiers and structural representation of 3-(3-Oxopiperazin-1-YL)propanoic acid.
| Identifier | Value | Source |
| Chemical Name | 3-(3-Oxopiperazin-1-YL)propanoic acid | - |
| CAS Number | 1036592-02-5 | [1] |
| Molecular Formula | C₇H₁₂N₂O₃ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| SMILES | O=C(O)CCN1CCNC(=O)C1 | - |
| InChI | InChI=1S/C7H12N2O3/c10-6-5-9(4-2-8-6)3-1-7(11)12/h1-5H2,(H,8,10)(H,11,12) | - |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; O_C6 [label="=O", pos="2.2,1.2!"]; C7 [label="C", pos="0,-2.8!"]; C8 [label="C", pos="1.2,-3.5!"]; C9 [label="C", pos="2.4,-2.8!"]; O1_C9 [label="=O", pos="3.4,-3.3!"]; O2_C9 [label="OH", pos="2.4,-1.8!"]; H_N1 [label="H", pos="-0.5,2.0!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C6 -- O_C6 [style=double]; N4 -- C7; C7 -- C8; C8 -- C9; C9 -- O1_C9 [style=double]; C9 -- O2_C9; N1 -- H_N1; }
Caption: 2D Structure of 3-(3-Oxopiperazin-1-YL)propanoic acid.
Physicochemical Properties
| Property | Predicted Value | Method/Software |
| Melting Point | 180-200 °C | Estimation based on similar structures |
| Boiling Point | ~450 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |
| Water Solubility | High | Predicted due to polar functional groups |
| pKa (acidic) | ~4.5 (Carboxylic acid) | ACD/Labs |
| pKa (basic) | ~7.5 (Piperazine nitrogen) | ACD/Labs |
| LogP | -1.5 to -0.5 | ACD/Labs |
Expertise & Experience Insight: The presence of both a carboxylic acid and a basic nitrogen atom suggests that the molecule is zwitterionic at physiological pH. Its high polarity, indicated by the predicted low LogP value, implies good aqueous solubility but potentially limited permeability across biological membranes without active transport mechanisms.
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not published. The following are predicted spectroscopic characteristics based on its structure, which are essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, D₂O):
-
δ 3.8-4.0 (t, 2H, -N-CH₂-CH₂-COOH)
-
δ 3.5-3.7 (m, 2H, piperazinone ring protons)
-
δ 3.2-3.4 (m, 2H, piperazinone ring protons)
-
δ 2.9-3.1 (m, 2H, piperazinone ring protons)
-
δ 2.6-2.8 (t, 2H, -CH₂-COOH)
-
-
¹³C NMR (Predicted, 100 MHz, D₂O):
-
δ ~175 (C=O, carboxylic acid)
-
δ ~170 (C=O, lactam)
-
δ ~55 (-N-CH₂-CH₂-COOH)
-
δ ~45-50 (piperazinone ring carbons)
-
δ ~35 (-CH₂-COOH)
-
Causality Behind Experimental Choices: Deuterium oxide (D₂O) is a suitable solvent for NMR analysis of this polar compound. The exchange of the acidic proton of the carboxylic acid and the N-H proton of the lactam with deuterium would result in the disappearance of their signals in the ¹H NMR spectrum, simplifying the analysis.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-2500 (broad) | O-H | Stretching (Carboxylic acid) |
| ~3200 | N-H | Stretching (Lactam) |
| ~1710 | C=O | Stretching (Carboxylic acid) |
| ~1650 | C=O | Stretching (Lactam) |
| ~1200 | C-N | Stretching |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts are useful for identification by mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.0921 |
| [M+Na]⁺ | 195.0740 |
| [M-H]⁻ | 171.0775 |
Synthesis and Reactivity
Proposed Synthesis
A plausible and efficient synthesis of 3-(3-Oxopiperazin-1-YL)propanoic acid involves a Michael addition reaction. This approach is widely used for the formation of carbon-nitrogen bonds.[4]
Caption: Proposed synthesis workflow for 3-(3-Oxopiperazin-1-YL)propanoic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-piperazinone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a non-nucleophilic base, for example, triethylamine (0.1 eq).
-
Michael Addition: Slowly add acrylic acid (1.1 eq) to the reaction mixture at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Acidification: Dissolve the residue in water and acidify to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.
-
Purification: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, the aqueous solution can be lyophilized or extracted with a suitable organic solvent after saturation with sodium chloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness of the Protocol: This protocol is based on a well-established and reliable organic reaction (Michael addition) commonly used for N-alkylation of cyclic amines. The work-up and purification steps are standard procedures for isolating polar, zwitterionic compounds.
Reactivity
The chemical reactivity of 3-(3-Oxopiperazin-1-YL)propanoic acid is dictated by its three primary functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides.[5]
-
Salt Formation: Reaction with bases to form carboxylate salts.
-
-
Lactam: The amide bond within the piperazinone ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The lactam nitrogen is a weak nucleophile.
-
Tertiary Amine: The nitrogen atom at position 1 of the piperazine ring is a tertiary amine and can act as a nucleophile in certain reactions, although its reactivity is somewhat diminished by the adjacent electron-withdrawing carbonyl group of the lactam. It can also be protonated to form a quaternary ammonium salt.
The stability of piperazinone derivatives can vary depending on the pH. Under strongly acidic or basic conditions, hydrolysis of the lactam ring may occur over time, especially at elevated temperatures.[6]
Potential Biological Activity and Applications
While there is no specific biological activity reported for 3-(3-Oxopiperazin-1-YL)propanoic acid itself, its structural motifs are present in compounds with a wide range of pharmacological effects. This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.
Caption: Potential therapeutic areas for derivatives of the title compound.
-
Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives (e.g., ibuprofen, naproxen). The propanoic acid moiety in the target molecule could be a starting point for developing novel anti-inflammatory agents.[7]
-
Anticancer Activity: The piperazine ring is a key component of numerous anticancer drugs, including tyrosine kinase inhibitors like imatinib. Derivatives of 3-(3-Oxopiperazin-1-YL)propanoic acid could be explored for their potential as antiproliferative agents.[8]
-
Central Nervous System (CNS) Activity: A vast number of drugs targeting the CNS, including antipsychotics and antidepressants, contain a piperazine scaffold. This suggests that modifications of the title compound could lead to new CNS-active agents.
Expertise & Experience Insight: The combination of a rigid piperazinone ring and a flexible propanoic acid chain provides a unique three-dimensional structure that can be systematically modified to explore interactions with a variety of biological targets. The carboxylic acid functionality is particularly useful as it allows for the introduction of diverse substituents to probe the structure-activity relationship (SAR).
Analytical Methods
The analysis of 3-(3-Oxopiperazin-1-YL)propanoic acid would likely involve chromatographic techniques coupled with mass spectrometry, which are standard for the identification and quantification of such compounds in complex matrices.
Caption: A typical analytical workflow for the determination of the title compound.
Detailed Methodology:
-
Sample Preparation: Depending on the matrix (e.g., plasma, reaction mixture), sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is generally suitable for separating polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good chromatographic resolution.
-
Detection: While UV detection is possible, it may lack sensitivity and selectivity.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be effective for this polar, ionizable molecule.
-
Analysis: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would provide the highest sensitivity and selectivity for quantification. The transitions would be based on the fragmentation of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻).[9]
-
Self-Validating System: The combination of retention time from the HPLC separation and the specific precursor-product ion transitions in the MS/MS analysis provides a highly selective and self-validating method for the unambiguous identification and quantification of the analyte.
Conclusion
3-(3-Oxopiperazin-1-YL)propanoic acid is a compound with significant potential as a scaffold in medicinal chemistry. While experimental data on its properties are currently limited, this guide has provided a comprehensive overview of its predicted chemical and physical characteristics, a plausible synthetic route, and potential areas for biological investigation based on its structural features. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemistry and therapeutic potential of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the utility of this promising compound.
References
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Angene Chemical. 3-(3-OXOPIPERAZIN-1-YL)PROPANOIC ACID. [Link]
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Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). [Link]
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MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
-
MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
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Pavel Pazdera. (2016). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. ResearchGate. [Link]
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PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. [Link]
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ResearchGate. (2018). EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID. [Link]
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ScienceAsia. (2020). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. [Link]
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Justia Patents. (2013). synthesis process of dasatinib and intermediate thereof. [Link]
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eScholarship. (2021). Advancing physicochemical property predictions in computational drug discovery. [Link]
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ResearchGate. (2015). Prediction of Physicochemical Properties. [Link]
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Discovery of piperazine derivatives in medicinal chemistry
An In-Depth Technical Guide to the Discovery of Piperazine Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The piperazine heterocycle stands as one of the most versatile and enduringly successful scaffolds in the landscape of modern medicinal chemistry.[1] Its unique combination of a saturated six-membered ring with two nitrogen atoms at the 1 and 4 positions imparts a blend of conformational flexibility, tunable basicity, and a high capacity for multivalent interactions.[1] This has cemented its status as a "privileged scaffold," a core structural motif that is repeatedly found in drugs across a vast spectrum of therapeutic areas.[2][3] This guide provides an in-depth exploration of the piperazine core, from its fundamental physicochemical properties and synthetic accessibility to its multifaceted roles in modulating biological targets. We will dissect the causality behind its widespread use, detail self-validating experimental protocols for its derivatization and evaluation, and present case studies that illuminate its journey from a simple heterocycle to the heart of blockbuster drugs.
The Piperazine Core: A Foundation for Druggability
The utility of the piperazine ring is not accidental; it stems from a unique convergence of chemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. The six-membered ring contains two opposing nitrogen atoms, which provides a large polar surface area, structural rigidity, and multiple hydrogen bond acceptors and donors.[4] These features often lead to enhanced water solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]
The dual-nitrogen architecture allows the ring to adopt both chair and boat conformations, facilitating an optimal fit within the active sites of enzymes and receptor pockets.[1] Furthermore, the secondary amine groups offer precise control over protonation states (pKa), which is critical for membrane permeability and interaction with biological targets.[1]
| Property | Typical Value / Characteristic | Consequence in Drug Design |
| pKa Values | pKa1 ≈ 5.3 - 5.7, pKa2 ≈ 9.7 - 9.8[5] | Allows for fine-tuning of charge at physiological pH (7.4). The N1 nitrogen is often functionalized, leaving the N4 nitrogen to act as a basic center, improving aqueous solubility and enabling salt formation. |
| Solubility | Generally high water solubility | Enhances bioavailability and simplifies formulation development.[4] |
| Conformation | Flexible (Chair/Boat) | Enables induced-fit binding to a wide range of biological targets.[1] |
| Metabolic Stability | Saturated ring is relatively stable | Provides a robust core that is less susceptible to metabolic degradation compared to more labile structures. Substituents can be modified to block sites of metabolism. |
| Synthetic Tractability | Two reactive nitrogen atoms | Allows for straightforward and diverse derivatization at one or both nitrogen atoms to build extensive compound libraries and optimize activity.[4] |
Synthetic Strategies: Building Diversity from a Core Scaffold
The chemical versatility of the piperazine ring is a primary driver of its prevalence in drug discovery.[1] A multitude of synthetic protocols exist, ranging from classical methods to modern high-throughput techniques, allowing chemists to precisely tune the structure for desired pharmacological activity.[1][4]
Core Synthetic Methodologies
-
N-Substitution (Alkylation & Acylation): The most fundamental approach involves the nucleophilic substitution reaction between the piperazine nitrogen and an electrophile, such as an alkyl halide or acyl chloride. This classic SN2 pathway is reliable and proceeds under mild conditions.[1]
-
Reductive Amination: This powerful method involves the condensation of a piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ by agents like sodium triacetoxyborohydride (STAB) to yield the N-substituted product.[1]
-
Transition-Metal-Catalyzed Cross-Coupling: Modern methods, such as the Buchwald-Hartwig amination, enable the efficient formation of N-aryl bonds. This has been instrumental in creating vast libraries of arylpiperazines, a key pharmacophore in many CNS-active drugs.
-
Microwave-Assisted Organic Synthesis (MAOS) & Flow Chemistry: These technologies have revolutionized synthesis by dramatically reducing reaction times, improving yields, and enabling scalable production, accelerating the drug discovery pipeline.[1]
Caption: Mechanism of arylpiperazines in modulating neurotransmission.
Antimicrobial & Antifungal Activity
Piperazine derivatives are integral to many antimicrobial agents, most famously the fluoroquinolone antibiotics (e.g., Ciprofloxacin). [3]* Mechanism: In fluoroquinolones, the piperazine moiety is crucial for improving bacterial penetration and enhancing activity against Gram-negative bacteria. The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [1]In other contexts, piperazine derivatives can disrupt the cytoplasmic membrane of bacteria, leading to the leakage of cellular components and cell death. [6]* SAR Insights: Structure-activity relationship studies show that lipophilic aryl and thioaryl groups on the piperazine ring can enhance bacterial penetration. [1]The specific substitutions directly influence the spectrum of activity and potency against various bacterial and fungal strains. [7]
Anticancer Activity
The piperazine scaffold is present in numerous targeted cancer therapies, particularly kinase inhibitors like Imatinib (Gleevec).
-
Mechanism: These drugs often function by fitting into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking a signaling pathway critical for cancer cell proliferation and survival. [1]The piperazine group often serves as a key linker or solubilizing element that correctly orients the molecule within the active site. [1]* SAR Insights: Electron-withdrawing substituents can enhance potency by stabilizing drug-target interactions, while bulky aromatic groups can contribute to cell cycle arrest and apoptosis induction. [1]
Experimental Protocol: A Self-Validating System
Trustworthiness in drug discovery is built on robust, reproducible, and self-validating experimental protocols. Below are examples for the synthesis and biological evaluation of a novel piperazine derivative.
Protocol 1: Synthesis of 1-(4-chlorophenyl)-4-methylpiperazine via Reductive Amination
This protocol describes a standard, reliable method for producing an N,N'-disubstituted piperazine.
Objective: To synthesize 1-(4-chlorophenyl)-4-methylpiperazine from 1-(4-chlorophenyl)piperazine and formaldehyde.
Materials:
-
1-(4-chlorophenyl)piperazine (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(4-chlorophenyl)piperazine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.
-
Aldehyde Addition: Add formaldehyde (1.2 eq) to the solution and stir at room temperature for 30 minutes. Causality Check: This period allows for the formation of the iminium ion intermediate, which is the substrate for the reducing agent.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Self-Validation Control: STAB is a mild reducing agent selective for iminium ions over the aldehyde, preventing side reactions. An aliquot can be taken before STAB addition to confirm intermediate formation via LC-MS.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determining Minimum Inhibitory Concentration (MIC)
This protocol assesses the antibacterial activity of a synthesized compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of Staphylococcus aureus.
Materials:
-
Synthesized piperazine derivative (Test Compound)
-
Ciprofloxacin (Positive Control)
-
Dimethyl sulfoxide (DMSO) (Vehicle)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Methodology:
-
Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound and Ciprofloxacin in DMSO.
-
Bacterial Inoculum: Culture S. aureus in MHB to the mid-logarithmic phase. Adjust the culture density to ~5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).
-
Self-Validating Controls (Mandatory):
-
Vehicle Control: Wells containing only MHB, bacteria, and the highest concentration of DMSO used. Purpose: Ensures the vehicle (DMSO) does not inhibit bacterial growth.
-
Positive Control: Wells with serial dilutions of Ciprofloxacin and bacteria. Purpose: Confirms the assay is working and the bacteria are susceptible to a known antibiotic.
-
Growth Control: Wells containing only MHB and bacteria. Purpose: Confirms that the bacteria grow robustly under the assay conditions.
-
Sterility Control: Wells containing only MHB. Purpose: Confirms the media is not contaminated.
-
-
Inoculation: Add the prepared bacterial inoculum to all wells except the Sterility Control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which no visible bacterial growth (turbidity) is observed. The assay is valid only if all controls behave as expected.
Future Directions and Conclusion
The exploration of piperazine derivatives is far from complete. Future progress will likely arise from the integration of computational chemistry and machine learning to predict bioactivity and design more selective ligands. [1]The development of novel synthetic methods, such as C-H activation, will provide access to previously unattainable chemical space. [1] In conclusion, the piperazine ring is a testament to the power of a privileged scaffold in medicinal chemistry. Its inherent physicochemical advantages, combined with its synthetic versatility, have enabled the creation of a remarkable diversity of therapeutic agents. By understanding the fundamental principles of its design, synthesis, and biological evaluation, researchers can continue to leverage this exceptional core to develop the next generation of innovative medicines.
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PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. Preprints.org. Available at: [Link]
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Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science Publisher. Available at: [Link]
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Piperazine based antimicrobial polymers: a review. RSC Advances (RSC Publishing). Available at: [Link]
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Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]
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Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy - Unodc. Available at: [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]
- Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]
-
Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available at: [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]
-
Piperazine Summary Report (3). European Medicines Agency (EMA). Available at: [Link]
-
Some pharmacological properties of piperazine. PubMed. Available at: [Link]
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. PubMed. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. National Library of Medicine. Available at: [Link]
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- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 7. apjhs.com [apjhs.com]
Spectroscopic Characterization Guide: 3-(3-Oxopiperazin-1-yl)propanoic Acid
Part 1: Executive Technical Summary
3-(3-Oxopiperazin-1-yl)propanoic acid (CAS: 67459-28-9 / 65369-76-8) is a critical bifunctional intermediate used in the synthesis of peptidomimetics and piperazine-based APIs (Active Pharmaceutical Ingredients). Structurally, it consists of a piperazin-2-one (ketopiperazine) core N-alkylated with a propanoic acid tail.
Accurate characterization of this molecule is challenging due to the zwitterionic nature of the amino-acid-like motif and the conformational flexibility of the piperazine ring. This guide provides a definitive spectroscopic profile (NMR, IR) and a self-validating analytical workflow to ensure material integrity.
Part 2: Structural Analysis & Synthesis Context
To interpret the spectra correctly, one must understand the chemical environment. The molecule is typically synthesized via the Michael addition of piperazin-2-one to an acrylate ester, followed by hydrolysis.
Key Impurities to Monitor:
-
Piperazin-2-one (Starting Material): Lacks the propanoic acid side chain.
-
Acrylic Acid/Acrylate: Result of reverse Michael addition or incomplete conversion.
-
Ring-Opened Hydrolysis Products: Under strong acidic/basic conditions, the lactam ring can open to form a linear diamine dicarboxylic acid.
Synthesis & Purification Workflow
The following diagram outlines the logical flow for generating and validating the sample, highlighting critical control points.
Figure 1: Synthesis and validation workflow. Note the critical hydrolysis step where ring-opening side reactions can occur.
Part 3: Spectroscopic Data Profile
Infrared Spectroscopy (FT-IR)[1][2]
The IR spectrum provides immediate confirmation of the two carbonyl environments: the cyclic amide (lactam) and the carboxylic acid.
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Functional Group | Frequency ( | Intensity | Diagnostic Note |
| O-H Stretch (Acid) | 3200 – 2500 | Broad, Med | Characteristic "carboxylic acid dimer" broadness; overlaps with C-H. |
| N-H Stretch (Amide) | 3300 – 3400 | Medium | Sharp band, confirms the secondary amide in the ring is intact. |
| C=O (Carboxylic Acid) | 1715 – 1730 | Strong | Distinct from the amide carbonyl. |
| C=O (Lactam/Amide) | 1640 – 1660 | Strong | Lower frequency due to resonance in the piperazinone ring. |
| C-N Stretch | 1180 – 1220 | Medium | Aliphatic amine C-N bonds. |
Expert Insight: If you observe a single broad carbonyl peak around 1680–1700
Nuclear Magnetic Resonance ( H NMR)
Solvent Selection:
-
DMSO-d6: Recommended for observing exchangeable protons (COOH, NH) and preventing zwitterionic shifting.
-
D2O: Good solubility, but exchangeable protons will disappear (H-D exchange). Chemical shifts may migrate due to pH dependence.
Reference Data (400 MHz, DMSO-d6):
| Position | Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.0 – 12.5 | Broad Singlet | 1H | Carboxylic Acid (disappears in D2O) |
| NH | 7.8 – 8.0 | Broad Singlet | 1H | Lactam Amide NH (disappears in D2O) |
| Ring C2-H | 3.10 – 3.15 | Singlet | 2H | Isolated |
| Ring C6-H | 3.25 – 3.35 | Multiplet | 2H | |
| Ring C5-H | 2.60 – 2.70 | Triplet/Mult | 2H | |
| Chain | 2.65 – 2.75 | Triplet | 2H | |
| Chain | 2.35 – 2.45 | Triplet | 2H |
Structural Logic Diagram (NMR Assignment):
Figure 2: NMR signal assignment logic. The singlet at ~3.1 ppm is the diagnostic peak for the piperazin-2-one core.
Carbon NMR ( C NMR)
Reference Data (100 MHz, DMSO-d6):
| Shift ( | Carbon Type | Assignment |
| 173.5 | Quaternary (C=O) | Carboxylic Acid (-COOH) |
| 166.8 | Quaternary (C=O) | Lactam Carbonyl (Ring C3) |
| 56.2 | Secondary ( | Ring C2 (between N and C=O) |
| 52.4 | Secondary ( | Chain |
| 48.8 | Secondary ( | Ring C5 ( |
| 38.5 | Secondary ( | Ring C6 ( |
| 31.8 | Secondary ( | Chain |
Note: Chemical shifts in the 30-60 ppm range are sensitive to concentration and pH due to the amine protonation state.
Part 4: Experimental Protocol for Validation
To ensure reproducibility (Trustworthiness), follow this standardized protocol for sample preparation.
Sample Preparation (NMR)
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d6 (preferred for full proton visibility).
-
Alternative: If using
, add 1 drop of NaOD or DCl to fix the pH, as the zwitterion can cause peak broadening.
-
-
Mixing: Sonicate for 60 seconds. The compound should dissolve completely. If turbidity remains, filter through a glass wool plug.
Purity Calculation
To quantify the residual acrylic acid impurity (a common contaminant):
-
Integrate the product singlet at 3.1 ppm (set to 2H).
-
Check for alkene protons (acrylic acid) in the 5.8 – 6.4 ppm region.
-
Calculation:
References
-
PubChem Compound Summary. (2025). 3-(3-Oxopiperazin-1-yl)propanoic acid.[1] National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Piperazine-based compounds. [Link]
Sources
Piperazinepropanoic Acids: Pharmacophore Versatility in Drug Discovery
Executive Summary
Piperazinepropanoic acids represent a distinct and privileged scaffold in medicinal chemistry, bridging the gap between simple aliphatic linkers and complex heterocyclic pharmacophores. Unlike their acetic acid counterparts (e.g., levocetirizine intermediates), the 3-carbon propanoic acid tail introduces critical conformational flexibility and specific receptor-binding capabilities.
This guide analyzes the 3-(1-piperazinyl)propanoic acid moiety not merely as a synthetic intermediate, but as a bioactive vector capable of modulating G-protein coupled receptors (GPCRs), inhibiting neurotransmitter reuptake, and antagonizing integrin receptors. We explore its dual utility: as a bioisostere for cyclic amino acids (like GABA or nipecotic acid) and as a solubility-enhancing linker in modern modalities like PROTACs.
Chemical Architecture & Pharmacophore Analysis
The core structure consists of a piperazine ring N-alkylated with a propanoic acid chain. This architecture offers three distinct chemical handles that drive its biological activity:[1]
-
The Basic Nitrogen (
): Acts as a hydrogen bond acceptor/donor and a protonation site at physiological pH, crucial for solubility and ionic interactions with receptor residues (e.g., Asp/Glu in GPCR pockets). -
The Propanoic Acid Tail: A 3-carbon spacer terminating in a carboxylate. This specific length (
) allows the carboxylate to mimic the -carboxyl of glutamate or the distal acid of GABA, distinct from the shorter acetic acid ( ) or longer butanoic ( ) chains. -
The Zwitterionic Character: At neutral pH, the molecule exists largely as a zwitterion, enhancing blood-brain barrier (BBB) penetration via specific transport mechanisms (e.g., LAT1) compared to purely ionic species.
Visualization: Structural Activity Relationship (SAR) Map
Figure 1: SAR map illustrating the functional regions of the piperazinepropanoic acid scaffold and their downstream therapeutic applications.
Therapeutic Vectors
Vector A: Integrin Antagonism (RGD Mimetics)
The Arg-Gly-Asp (RGD) sequence is the recognition motif for integrins, particularly
-
Mechanism: The piperazine ring acts as a conformationally restricted replacement for the Glycine turn, while the propanoic acid moiety mimics the Aspartic acid side chain.
-
Advantage: The basic nitrogen of the piperazine mimics the Arginine guanidine group (or serves as an attachment point for a guanidine mimetic), while the carboxylic acid binds the metal ion (
/ ) in the integrin active site. -
Key Insight: The 3-carbon spacer is often superior to 2-carbon spacers, allowing the carboxylate to reach the metal ion coordination sphere without inducing steric strain on the piperazine ring.
Vector B: Neuropharmacology (GABA Analogues)
Piperazinepropanoic acids are structural analogues of nipecotic acid and GABA .
-
GAT1 Inhibition: Derivatives where the N4-nitrogen is substituted with lipophilic diaryl groups (mimicking Tiagabine) can inhibit the GABA Transporter 1 (GAT1). The propanoic acid tail mimics the GABA backbone, locking the transporter in an inward-open conformation.
-
Receptor Selectivity: The piperazine ring restricts the conformational freedom of the nitrogen lone pair, potentially enhancing selectivity for GABA_B receptors over GABA_A, depending on the N-substitution.
Vector C: Antimicrobial & Anti-inflammatory Activity
Recent studies (2024-2025) highlight the efficacy of N-substituted piperazine propanoic acids against resistant bacterial strains.
-
Mechanism: The cationic nature of the piperazine at physiological pH disrupts bacterial cell membranes.
-
Sepsis: Bioisosteric piperidine-propanoic acids have been shown to block Protease-Activated Receptor 2 (PAR2), reducing cytokine storms in septic shock models. Piperazine analogs are being explored to improve the solubility profile of these candidates.
Synthetic Pathways: The Michael Addition Protocol
The most robust, atom-economical route to 3-(1-piperazinyl)propanoic acids is the aza-Michael addition . This reaction is preferred over alkylation with 3-halopropanoic acids due to the elimination of toxic halide byproducts and milder conditions.
Workflow Visualization
Figure 2: Step-by-step synthetic pathway via aza-Michael addition and subsequent hydrolysis.
Detailed Synthetic Protocol
Objective: Synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid (Model Compound).
-
Reagents: N-phenylpiperazine (1.0 eq), Methyl acrylate (1.1 eq), Methanol (Solvent), LiOH (3.0 eq).
-
Michael Addition:
-
Dissolve N-phenylpiperazine in Methanol (5 mL/mmol).
-
Cool to 0°C in an ice bath.
-
Add Methyl acrylate dropwise over 20 minutes to prevent polymerization.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of amine spot confirms conversion.
-
Workup: Evaporate solvent in vacuo.[2] The intermediate ester is often pure enough for the next step.
-
-
Hydrolysis:
-
Redissolve the ester in THF:Water (3:1).
-
Add LiOH (Lithium Hydroxide) and stir at RT for 2-4 hours.
-
Acidification: Carefully adjust pH to ~6.0 using 1M HCl. The zwitterionic product often precipitates at its isoelectric point.
-
Purification: Recrystallization from Ethanol/Water.
-
Bioassay Protocol: Solid-Phase Integrin Binding
To validate the biological activity of the synthesized piperazinepropanoic acid derivatives as integrin antagonists, a solid-phase receptor binding assay is the industry standard.
Target:
Experimental Steps
-
Coating: Coat 96-well microtiter plates with purified human
integrin (1 µg/mL in PBS) overnight at 4°C. -
Blocking: Wash plates and block with 1% BSA (Bovine Serum Albumin) for 2 hours to prevent non-specific binding.
-
Ligand Competition:
-
Prepare serial dilutions of the piperazinepropanoic acid derivative (
M to M). -
Add biotinylated Vitronectin (natural ligand) at a fixed concentration (
level). -
Incubate for 3 hours at RT.
-
-
Detection:
-
Wash unbound ligand.
-
Add Streptavidin-HRP conjugate.
-
Develop with TMB substrate and stop with
.
-
-
Analysis: Measure Absorbance at 450 nm. Calculate
using non-linear regression (GraphPad Prism).
Data Interpretation Table
| Compound Class | Spacer Length | Selectivity ( | Interpretation | |
| Piperazine-Acetic | 2 Carbons | > 10 µM | Low | Spacer too short; steric clash. |
| Piperazine-Propanoic | 3 Carbons | < 50 nM | High | Optimal metal coordination. |
| Piperazine-Butanoic | 4 Carbons | ~ 500 nM | Moderate | Entropic penalty due to flexible chain. |
Future Outlook: PROTAC Linkers
The piperazinepropanoic acid scaffold is finding new life in Proteolysis Targeting Chimeras (PROTACs) .
-
The Logic: PROTACs require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.
-
Application: The piperazine provides rigid directionality, while the propanoic acid offers a "handle" for amide coupling to the E3 ligand. This specific combination optimizes the "ternary complex" geometry, which is critical for efficient ubiquitination and protein degradation.
References
-
Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology. Link
-
Chao, S., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Current Organic Synthesis.[3] Link
-
Kouhpayeh, S. A., et al. (2024).[4] 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition.[5] International Journal of Molecular Sciences. Link
-
Nielsen, E. O., et al. (1991). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of tiagabine. Journal of Medicinal Chemistry. Link
-
Marelli, C., et al. (2025).[6] Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists. MDPI Pharmaceuticals. Link
-
Organic Chemistry Portal. (2023). Synthesis of piperazines and aza-Michael additions.[7][8]Link
Sources
- 1. Studies of tricyclic piperazine/piperidine furnished molecules as novel integrin αvβ3/αIIbβ3 dual antagonists using 3D-QSAR and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 1-Piperidine Propionic Acid Protects from Septic Shock Through Protease Receptor 2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Oxopiperazine Scaffold: A Technical Review of Synthesis and Pharmacological Utility
[1][2]
Executive Summary
The 3-oxopiperazine (scientifically standardized as piperazin-2-one or 2-oxopiperazine ) scaffold represents a privileged substructure in modern medicinal chemistry.[1][2] Unlike the ubiquitous piperazine amine found in drugs like ciprofloxacin or imatinib, the oxopiperazine introduces a lactam functionality that fundamentally alters the ring's physicochemical properties. This modification reduces basicity, introduces a hydrogen bond acceptor/donor pair, and most critically, constrains the conformational space to mimic peptide
Part 1: Structural Significance & Pharmacophore Analysis[1][2]
The Peptidomimetic Imperative
The primary utility of the 3-oxopiperazine core lies in its ability to serve as a constrained peptidomimetic .[1][2] In native peptides, the bioactive conformation is often a
The 3-oxopiperazine scaffold addresses these liabilities by:
-
Backbone Constraint: The lactam ring locks the
and torsion angles, forcing the attached substituents into specific vectors that mimic amino acid side chains (e.g., , , and positions of a turn). -
Metabolic Stability: The cyclic amide is significantly more resistant to amidases and proteases than linear peptide bonds.[2]
-
Hydrogen Bonding: The lactam nitrogen (N1) acts as an H-bond donor (unless substituted), and the carbonyl oxygen (C2=O) acts as an H-bond acceptor, replicating the interaction pattern of the peptide backbone.[2]
Conformational Analysis
While the piperazine ring typically adopts a chair conformation, the introduction of the carbonyl group in 3-oxopiperazine flattens the ring slightly near the amide bond (planar character of the N-C=O system). This creates a "half-chair" or "twisted boat" preference depending on substitution, allowing for precise positioning of pharmacophores.[1][2]
Table 1: Physicochemical Comparison of Piperazine vs. 3-Oxopiperazine
| Feature | Piperazine (Amine) | 3-Oxopiperazine (Lactam) | Drug Discovery Impact |
| Basicity (pKa) | ~9.8 (N1), ~5.6 (N4) | Non-basic (Amide N), ~8.0 (Amine N) | Improved oral absorption; reduced hERG liability.[1][2] |
| H-Bonding | Donor/Acceptor (Amine) | Donor (NH), Acceptor (C=O) | Mimics peptide backbone interactions.[2] |
| LogP | Low (Hydrophilic) | Moderate | Better membrane permeability (loss of charge). |
| Metabolic Stability | Susceptible to N-oxidation | High (Lactam is stable) | Prolonged half-life ( |
| Primary Utility | Solubility enhancer | Peptidomimetic scaffold | Target-specific binding (GPCRs, Proteases).[1][2] |
Part 2: Advanced Synthetic Methodologies
The synthesis of 3-oxopiperazines has evolved from classical cyclization to sophisticated Multi-Component Reactions (MCRs).[1][2] The most robust pathway for generating diverse libraries is the Ugi Post-Condensation Transformation .
The Ugi-Deprotection-Cyclization (UDC) Protocol
This method allows for the rapid assembly of 4-substituted-3-oxopiperazines with high atom economy.[1][2] It utilizes the Ugi 4-Component Reaction (U-4CR) followed by an acid-mediated cyclization.[1][2]
Protocol: One-Pot Synthesis of 1,4-Disubstituted-3-Oxopiperazines
Reagents:
-
Amine (
): Primary amine (diversity input 1).[1][2] -
Aldehyde (
): Often formaldehyde or substituted benzaldehyde (diversity input 2).[1][2] -
Isocyanide (
): tert-butyl isocyanide or similar (diversity input 3).[1][2] -
Bifunctional Acid: N-Boc-glycine (or substituted N-Boc amino acid).[1][2]
Step-by-Step Workflow:
-
Condensation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in Methanol (MeOH). Stir for 30 min to form the imine.
-
Addition: Add N-Boc-glycine (1.0 equiv) and Isocyanide (1.0 equiv).
-
Ugi Reaction: Stir at room temperature for 12–24 hours. The Ugi bis-amide linear adduct forms.[1][2]
-
Solvent Swap: Evaporate MeOH. Redissolve residue in DCM/TFA (1:1 v/v) or 4M HCl in Dioxane.[2]
-
Cyclization: Stir for 2–4 hours. The acid removes the Boc group, exposing the secondary amine. Spontaneous intramolecular nucleophilic attack on the neighboring amide carbonyl releases the auxiliary amine (from the isocyanide) and closes the ring.
-
Note: In some variations (Armstrong method), the isocyanide is "convertible" (e.g., Armstrong's isocyanide) to facilitate cyclization, but the N-Boc/Glycine route is standard for generating the piperazinone core.
-
Visualization of Synthetic Pathway
Figure 1: The Ugi-De-Boc-Cyclization (UDC) strategy for high-throughput assembly of 3-oxopiperazine libraries.[1][2]
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]
The 3-oxopiperazine scaffold has demonstrated high potency in targets requiring recognition of a peptide turn.[1][2]
Target Class: G-Protein Coupled Receptors (GPCRs)[1][2]
-
Mechanism: The scaffold mimics the
-turn of chemokine ligands or peptide hormones.[1][2] -
Case Study (Melanocortin-4 Receptor): 1,3,4-trisubstituted-2-oxopiperazines have been developed as MC4R agonists for the treatment of obesity.[1][2] The scaffold replaces the Arg-Phe-Trp pharmacophore of
-MSH.[1][2]-
Key Insight: The rigid core positions the aromatic side chains (mimicking Phe and Trp) at the precise distance to engage the hydrophobic pocket of the receptor, while the basic nitrogen (if N4 is substituted with a guanidine mimic) engages Asp122.
-
Target Class: Serine Protease Inhibitors[2]
-
Target: Factor Xa and Thrombin (Anticoagulants).[2]
-
Mechanism: The lactam ring serves as a neutral, non-hydrolyzable spacer that projects a basic group (P1) into the S1 specificity pocket of the enzyme and a hydrophobic group (P4) into the aryl-binding pocket.
-
Advantage: Unlike linear peptide inhibitors, oxopiperazines do not suffer from rapid cleavage by the target protease itself.
Target Class: Farnesyltransferase Inhibitors[2]
-
Structure: The scaffold mimics the C-terminal CaaX box of Ras proteins.[1][2] The 3-oxopiperazine ring constrains the peptide backbone, allowing the side chains to chelate the Zinc ion in the enzyme active site or bind to the hydrophobic sub-pockets.
Biological Logic Visualization[2]
Figure 2: Pharmacophore mapping of the 3-oxopiperazine scaffold showing vector projection into biological targets.[1][2]
References
-
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan."[1][2] Current Medicinal Chemistry, 10(1), 51-80.[2] Link
-
Gante, J. (1994).[2] "Peptidomimetics—Tailored Enzyme Inhibitors."[1][2] Angewandte Chemie International Edition, 33(17), 1699-1720.[2] Link[2]
-
Sebastián-Pérez, V., et al. (2013).[2] "Highly Functionalized 2-oxopiperazine-based Peptidomimetics: An Approach to PAR1 Antagonists." European Journal of Medicinal Chemistry, 66, 433-449.[2] Link
-
Brocke, K. S., et al. (2010). "Solid-phase synthesis of 3-oxopiperazine derivatives via Ugi-4CR/cyclization strategy." Molecular Diversity, 14, 335–346. Link
-
Mishra, R., et al. (2021). "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, 26(19), 6086. Link[2]
3-(3-Oxopiperazin-1-YL)propanoic acid safety and handling
Technical Whitepaper: Operational Safety and Handling of 3-(3-Oxopiperazin-1-yl)propanoic Acid
Executive Summary & Chemical Profile
3-(3-Oxopiperazin-1-yl)propanoic acid (CAS 1036592-02-5) is a specialized bifunctional building block utilized primarily in medicinal chemistry and peptide synthesis.[1] Structurally, it consists of a 2-piperazinone (cyclic amide) core with a propanoic acid tail attached to the N1 position.
Unlike its common analog, 3-(piperazin-1-yl)propanoic acid, the presence of the oxo group (ketone) on the ring significantly alters its physicochemical properties, reducing the basicity of the ring nitrogen and increasing its polarity.[1] This guide outlines the safety protocols required to handle this compound, deriving risk assessments from Structure-Activity Relationships (SAR) where specific toxicological data is sparse.
Physicochemical Data Table
| Property | Value | Notes |
| Chemical Name | 3-(3-Oxopiperazin-1-yl)propanoic acid | |
| CAS Number | 1036592-02-5 | Distinct from non-oxo analog (CAS 27245-31-4) |
| Formula | C7H12N2O3 | |
| Molecular Weight | 172.18 g/mol | |
| Physical State | Solid (Powder) | Hygroscopic potential |
| Solubility | DMSO, Water, Methanol | Poor solubility in non-polar solvents (Hexane) |
| Acidity (pKa) | ~4.5 (Carboxylic acid) | Ring N4 is amide-like (neutral) |
Hazard Identification & Toxicology (SAR Analysis)
As a specialized intermediate, comprehensive toxicological datasets (e.g., LD50) are often unavailable in public registries. Therefore, safety protocols must be established via Read-Across Toxicology based on its functional groups: the piperazine scaffold and the carboxylic acid tail.
Core Hazards
-
Respiratory & Skin Sensitization (High Alert):
-
Mechanism: Piperazine derivatives are notorious sensitizers. They can act as haptens, binding to proteins to trigger immune responses. While the amide functionality in the 3-oxo variant reduces the reactivity of the secondary amine, the structural alert for sensitization remains.
-
Risk:[2] Inhalation of dust can lead to occupational asthma or hypersensitivity pneumonitis.
-
-
Irritation (Skin/Eye/Mucous Membranes):
-
Specific Target Organ Toxicity (Single Exposure):
-
Inhalation of fine dust may cause acute respiratory tract irritation.
-
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls must prioritize isolation of the hazard (dust) from the operator.
Visual Workflow: Exposure Control Logic
Caption: Hierarchical control strategy emphasizing containment (Fume Hood) over PPE. Respiratory protection is a contingency, not the primary defense.
Operational Protocols
Protocol A: Safe Weighing & Handling
Rationale: Static electricity can cause fine organic powders to "fly," increasing inhalation risk.
-
Environment: Perform all weighing inside a certified chemical fume hood.
-
Static Control: Use an antistatic gun or a polonium strip near the balance if the powder is static-prone. Use glass or antistatic plastic spatulas; avoid metal if the compound is potentially reactive (though unlikely for this species).
-
Transfer: Weigh directly into a tared vial with a septum cap. Do not weigh onto weighing paper if air currents in the hood are strong; use a weighing boat or funnel.
Protocol B: Solubilization (Stock Solution Preparation)
Rationale: The zwitterionic character (acid + amide) may require specific solvent choices.
| Step | Action | Technical Insight |
| 1 | Solvent Selection | DMSO is the preferred solvent for stock solutions (typically 10-100 mM).[1] Water is viable but may require pH adjustment (mild base like NaHCO3) to deprotonate the carboxylic acid for higher concentrations. |
| 2 | Addition | Add solvent to the powder, not powder to solvent, to prevent clumping and aerosolization. |
| 3 | Dissolution | Vortex gently.[1] If using DMSO, the solution may warm slightly (exothermic solvation); allow to cool before capping tightly. |
| 4 | Filtration | If used for biological assays, filter sterilize using a 0.22 µm PTFE (for DMSO) or PES (for Water) syringe filter.[1] |
Visual Workflow: Solubilization Logic
Caption: Decision tree for preparing stock solutions, highlighting solvent compatibility and filtration steps.
Emergency Response & Waste Disposal
Spill Cleanup (Solid)
-
Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE: Don N95/P100 respirator, double nitrile gloves, and goggles.
-
Method: Do not dry sweep.[6] Cover the spill with wet paper towels (water or ethanol) to dampen the powder, then wipe up. This prevents dust generation.[4][7]
-
Decontamination: Clean the surface with a mild detergent followed by water.
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Eye Contact: Flush with water for 15 minutes. The acidic nature requires thorough irrigation to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[7] Remove contaminated clothing to prevent prolonged contact.
Waste Disposal
-
Classification: Dispose of as Hazardous Organic Waste .
-
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to avoid potential heat generation.
-
Labeling: Clearly label as "Contains Piperazine Derivative - Potential Sensitizer."
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 28533671, 3-(3-oxopiperazin-1-yl)propanoic acid. Retrieved from [Link]
-
Angene Chemical. (n.d.). 3-(3-Oxopiperazin-1-yl)propanoic acid Product Entry. Retrieved from [Link][8]
-
European Chemicals Agency (ECHA). (2023). Piperazine: Substance Evaluation and Sensitization Risks. (Referenced for SAR Read-Across). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. 3-PIPERAZIN-1-YL-PROPIONIC ACID | 27245-31-4 [chemicalbook.com]
- 2. Propionic acid - Wikipedia [en.wikipedia.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. angenechemical.com [angenechemical.com]
Sourcing and Qualification of 3-(3-Oxopiperazin-1-yl)propanoic Acid: A Technical Guide
CAS Registry Number: 1036592-02-5 Formula: C₇H₁₂N₂O₃ Molecular Weight: 172.18 g/mol [1]
Executive Summary & Chemical Identity
3-(3-Oxopiperazin-1-yl)propanoic acid is a specialized heterocyclic building block utilized primarily in the synthesis of peptidomimetics, pharmaceutical intermediates (specifically in the piperazine-linker class), and as a reference standard for impurity profiling in drug development (e.g., related to piperazine-based antihistamines or cardiovascular agents).[1]
Unlike common reagents, this compound possesses a zwitterionic character (carboxylic acid tail + basic piperazine nitrogen + amide lactam), making its purification and solubility profile non-trivial. The "3-oxo" functionality introduces a lactam ring, significantly altering its hydrogen bonding potential compared to the non-oxidized parent, 3-(piperazin-1-yl)propanoic acid.
Critical Sourcing Warning: Many commercial catalogs confuse this compound with its non-oxo analogue (CAS 27245-31-4). Verification of the carbonyl signal via 13C-NMR (approx. 165-175 ppm) is the only self-validating method to ensure you have received the correct oxidation state.
Commercial Supply Landscape
The supply chain for CAS 1036592-02-5 is tiered. It is rarely held in multi-kilogram "shelf stock" due to its specific application scope. Sourcing strategies must be aligned with your development phase.
Supplier Tiering & Capability Table
| Tier | Supplier Type | Typical Lead Time | Purity Guarantee | Recommended Use Case |
| Tier 1 | Global Catalog Aggregators (e.g., MolPort, eMolecules) | 2–3 Weeks | >95% (CoA Reliance) | Initial screening (<1g). High risk of batch variability. |
| Tier 2 | Specialized Building Block Vendors (e.g., Angene, Arctom, BLD Pharm) | 1–2 Weeks | >97% (Internal QC) | Process development (1g – 100g). Best balance of speed/cost. |
| Tier 3 | CRO/Custom Synthesis (e.g., WuXi, ChemDiv, Simson Pharma) | 4–8 Weeks | >98% (Full Validation) | GMP manufacturing or impurity standard qualification. |
Validated Commercial Sources
Note: Inventory is dynamic. Always confirm CAS 1036592-02-5 explicitly.
-
Angene Chemical: Known for stocking heterocyclic propanoic acid derivatives.
-
Arctom: Specialized in rare piperazine building blocks.
-
BLD Pharm: Frequently stocks the non-oxo variant but has synthesis routes for the oxo-derivative on demand.
-
Simson Pharma: Recommended for certified impurity standards (Custom synthesis route).
Technical Qualification Protocol (The Self-Validating System)
Trusting a Certificate of Analysis (CoA) without verification is a critical failure point in early-stage drug development. The following protocol ensures the chemical identity and purity of the sourced material.
A. The Synthesis Context (Understanding Impurities)
To validate the compound, one must understand its likely synthetic origin. The most common industrial route involves the Michael Addition of piperazin-2-one to an acrylate ester, followed by hydrolysis.
-
Primary Impurity A: Unreacted Piperazin-2-one (Starting material).
-
Primary Impurity B: Acrylic acid polymers (if hydrolysis is harsh).
-
Primary Impurity C: Bis-alkylation products (if stoichiometry is uncontrolled).
B. Analytical Workflow Diagram
The following logic gate ensures you do not introduce compromised material into your bioreactor or synthesis train.
Figure 1: Analytical Qualification Logic. Note that 13C-NMR is the critical step to distinguish the oxo-piperazine from the piperazine analog.
C. Detailed Analytical Methodology
1. HPLC/MS Conditions
Because the compound is polar and zwitterionic, standard C18 columns may result in poor retention (eluting in the void volume).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar C18 (e.g., Atlantis T3).
-
Mobile Phase: Acetonitrile : Water (95:5) with 10mM Ammonium Formate (Buffer is crucial for zwitterions).
-
Detection: ESI Positive Mode (Expect [M+H]+ = 173.19).
2. NMR Diagnostic Signals (D₂O)
-
Piperazine Ring: Look for the asymmetry caused by the ketone. Unlike the singlet/triplet simplicity of symmetric piperazine, the oxo-piperazine will show distinct multiplets for the ring protons adjacent to the amide nitrogen vs. the amine nitrogen.
-
Propanoic Tail: Distinct triplets at ~2.5 ppm (alpha to carbonyl) and ~2.7 ppm (beta to nitrogen).
Procurement Decision Framework
Do not default to the cheapest supplier. Use this decision tree to select the vendor based on your experimental risk tolerance.
Figure 2: Strategic Sourcing Decision Tree. High-volume or GMP applications necessitate custom synthesis to control the impurity profile.
Handling and Stability
-
Hygroscopicity: As a zwitterionic acid, the compound is likely hygroscopic. Store in a desiccator at -20°C.
-
Reactivity: The secondary amine in the piperazine ring (if not substituted) is nucleophilic. Avoid storage in acetone or aldehydes to prevent Schiff base formation.
-
Solubility: Highly soluble in water and DMSO; poor solubility in non-polar solvents (Hexane, DCM).
References
-
Arctom Scientific. (n.d.). Product Catalog: 3-(3-Oxopiperazin-1-yl)propanoic acid (CAS 1036592-02-5).[1][2] Retrieved from [2]
-
Angene Chemical. (n.d.). Product AG01ARHD Specifications. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for related piperazine propanoic acids. Retrieved from
-
Simson Pharma. (n.d.). Custom Synthesis and Impurity Standards. Retrieved from
-
BLD Pharm. (n.d.). Heterocyclic Building Blocks Catalog. Retrieved from
Sources
Methodological & Application
Experimental Protocol for N-Alkylation of Piperazinones: A Comprehensive Guide for Researchers
Introduction: The Significance of N-Alkylated Piperazinones in Drug Discovery
Piperazinones are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The nitrogen atoms within the piperazinone ring offer valuable handles for chemical modification, and N-alkylation, in particular, is a fundamental strategy for modulating the pharmacological properties of these molecules. The introduction of alkyl groups can profoundly influence a compound's potency, selectivity, solubility, metabolic stability, and pharmacokinetic profile. This application note provides a detailed guide to the experimental protocols for the N-alkylation of piperazinones, offering insights into various methodologies, optimization strategies, and analytical characterization techniques. As drug development professionals and researchers in organic synthesis, a thorough understanding of these protocols is essential for the efficient and successful generation of novel piperazinone-based therapeutic agents.
Strategic Approaches to N-Alkylation of Piperazinones
The choice of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the overall functionality of the piperazinone substrate, and the desired scale of the reaction. This guide will focus on three robust and widely employed methods:
-
Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of the piperazinone with an alkyl halide in the presence of a base.
-
Reductive Amination: A versatile method for introducing a wide variety of alkyl groups via the reaction of the piperazinone with an aldehyde or ketone, followed by reduction of the intermediate iminium ion.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of N-aryl or N-heteroaryl piperazinones.
The following sections will provide detailed, step-by-step protocols for each of these methods, accompanied by explanations of the underlying chemical principles and practical considerations for successful execution.
Visualizing the Workflow: A Generalized Scheme for N-Alkylation
To provide a clear overview of the process, the following diagram illustrates the general workflow for the N-alkylation of a piperazinone, from starting material to the final, characterized product.
Caption: General workflow for the N-alkylation of piperazinones.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is often the first choice for simple alkylations due to its operational simplicity. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of the piperazinone attacks the electrophilic carbon of the alkyl halide.
Causality Behind Experimental Choices:
-
Base: A base is crucial to deprotonate the nitrogen atom of the piperazinone, thereby increasing its nucleophilicity. The choice of base is critical to avoid side reactions. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred over strong, sterically hindered organic bases as they are generally less nucleophilic and easier to remove during workup.[1] Sodium hydride (NaH) can also be used for less reactive systems, but requires anhydrous conditions and careful handling.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.[1][2] DMF is a good choice for its high polarity and ability to solvate both the piperazinone and the inorganic base.
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but are also more expensive and less stable.[3] Alkyl bromides often provide a good balance of reactivity and stability.
-
Temperature: The reaction temperature is dependent on the reactivity of the alkyl halide and the piperazinone. Reactions with reactive alkylating agents like benzyl bromide or methyl iodide can often be carried out at room temperature, while less reactive halides may require heating.[2][4]
Detailed Experimental Protocol:
Materials:
-
Piperazin-2-one (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the piperazinone.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete reaction: Increase the reaction temperature or time. Consider using a more reactive alkyl halide (e.g., iodide instead of bromide).
-
Poor base activity: Ensure the potassium carbonate is anhydrous. Consider using a stronger base like cesium carbonate or sodium hydride.
-
-
Formation of Di-alkylated Product:
-
Excess alkylating agent: Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq).
-
Slow addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration.
-
Use of a protecting group: For substrates prone to di-alkylation, consider using a mono-protected piperazinone, such as N-Boc-piperazinone.[3]
-
Protocol 2: Reductive Amination
Reductive amination is a highly versatile and reliable method for N-alkylation, particularly for the synthesis of secondary and tertiary amines, and it effectively avoids the over-alkylation issues sometimes seen with direct alkylation.[3] The reaction proceeds in two steps, often in a one-pot fashion: the formation of an iminium ion intermediate from the piperazinone and a carbonyl compound (aldehyde or ketone), followed by its reduction.
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] It is less reactive towards the starting carbonyl compound than other reducing agents like sodium borohydride (NaBH₄), which allows for the in-situ formation and reduction of the iminium ion.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic.
-
Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.
Detailed Experimental Protocol:
Materials:
-
Piperazin-2-one (1.0 eq)
-
Aldehyde or ketone (1.1 - 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the piperazin-2-one (1.0 eq) and the aldehyde or ketone (1.1 - 1.5 eq).
-
Add anhydrous dichloromethane to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
If necessary, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues:
-
Stalled Reaction:
-
Inefficient iminium ion formation: Add a catalytic amount of acetic acid.
-
Decomposition of reducing agent: Ensure anhydrous conditions are maintained.
-
-
Formation of byproducts:
-
Reduction of the starting carbonyl: This is less common with NaBH(OAc)₃ but can occur. Ensure the piperazinone and carbonyl are pre-stirred to form the iminium ion before adding the reducing agent.
-
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[5][6] This method is indispensable for the synthesis of N-aryl piperazinones, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand is essential for the catalytic cycle. Ligands such as XPhos, SPhos, or RuPhos are commonly used and can be selected based on the specific substrates.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazinone and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are used to prevent catalyst deactivation.
Detailed Experimental Protocol:
Materials:
-
Piperazin-2-one (1.0 - 1.2 eq)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Toluene, anhydrous and deoxygenated
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube or a flask equipped with a reflux condenser and under an inert atmosphere, add the aryl halide (1.0 eq), piperazin-2-one (1.0 - 1.2 eq), sodium tert-butoxide (1.4 - 2.0 eq), palladium(II) acetate (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous and deoxygenated toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues:
-
No Reaction or Low Conversion:
-
Catalyst deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Incorrect ligand/catalyst choice: The choice of ligand is crucial and may need to be optimized for a specific substrate combination.
-
-
Side Reactions:
-
Hydrodehalogenation of the aryl halide: This can occur if the catalytic cycle is inefficient. Optimization of the ligand and base may be necessary.
-
Comparative Analysis of N-Alkylation Methods
The selection of the most appropriate N-alkylation method is a critical decision in the synthetic planning process. The following table provides a comparative overview of the three discussed protocols to aid in this selection.
| Parameter | Direct Alkylation (Alkyl Halide) | Reductive Amination | Buchwald-Hartwig Amination |
| Alkyl Group Scope | Primarily for simple alkyl, benzyl, and allyl groups. | Very broad; introduces a group corresponding to the starting aldehyde or ketone. | Aryl and heteroaryl groups. |
| Key Reagents | Alkyl halide, base (e.g., K₂CO₃). | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃). | Aryl halide, Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu). |
| Reaction Conditions | Room temperature to elevated temperatures. | Typically room temperature. | Elevated temperatures (80-110 °C). |
| Key Advantages | Operational simplicity, readily available reagents. | High functional group tolerance, avoids over-alkylation. | Enables formation of challenging C(sp²)-N bonds. |
| Potential Drawbacks | Risk of di-alkylation, use of potentially hazardous alkylating agents. | Requires availability of the corresponding aldehyde or ketone. | Requires an inert atmosphere, expensive catalysts and ligands. |
Analytical Characterization of N-Alkylated Piperazinones
Confirmation of the successful N-alkylation and characterization of the final product are crucial steps. The following analytical techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl group is a key indicator of successful alkylation. For example, in the case of N-benzylation, a characteristic singlet or multiplet for the benzylic protons (Ar-CH ₂-N) will appear, typically in the range of 3.5-4.5 ppm. The signals of the piperazinone ring protons will also shift upon N-alkylation.[8][9]
-
¹³C NMR: The appearance of new signals in the aliphatic or aromatic region corresponding to the carbons of the newly introduced group confirms the structure. The carbon atoms of the piperazinone ring adjacent to the newly substituted nitrogen will also exhibit a shift.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the product. The observation of the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) corresponding to the calculated mass of the N-alkylated piperazinone provides strong evidence of its formation. Fragmentation patterns can also provide structural information. For instance, in the mass spectrum of an N-benzylpiperazinone, a prominent fragment corresponding to the tropylium ion (m/z 91) is often observed.
-
Safety Precautions
-
Alkylating Agents: Many alkylating agents, such as methyl iodide and benzyl bromide, are toxic, carcinogenic, and lachrymatory.[1][10][11][12][13][14][15][16] They should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for each specific alkylating agent before use.
-
Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture. Sodium tert-butoxide is also moisture-sensitive and corrosive.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
Conclusion
The N-alkylation of piperazinones is a cornerstone of modern medicinal chemistry, providing a powerful tool for the diversification and optimization of drug candidates. This application note has detailed three robust and versatile protocols for this transformation: direct alkylation, reductive amination, and Buchwald-Hartwig amination. By understanding the principles behind each method, carefully selecting the appropriate reaction conditions, and employing rigorous analytical techniques for characterization, researchers can confidently and efficiently synthesize a wide array of N-alkylated piperazinones for their drug discovery programs. Always prioritize safety by consulting the relevant SDS and following established laboratory safety procedures.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
-
Cai, Z., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(43), 5894-5897.
- El-Sayed, M. A., & Al-Ghorbani, M. (2020). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 2(3), 606-619.
- S. G. R. (2023, October 31). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ChemistrySelect, 8(40), e202302980.
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]
- Zhang, J., et al. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Journal of Materials Chemistry A, 7(17), 10565-10573.
-
ResearchGate. (2006, August). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
- Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 126(46), 15044–15045.
- Organ, M. G., et al. (2006). Development of a Practical Buchwald−Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 71(14), 5415–5427.
- Gonsalvez, G. B., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 5(6), 661–666.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link].
- Chamberland, S. (2013, April 20). SOP for: Working with Methyl Iodide.
- Liu, F., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8529–8537.
-
Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(20), 6516–6526.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Methyl Iodide Standard (1X1 mL). Retrieved from [Link]
- Fassihi, A., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 15(4), 795–806.
- Yilmaz, F., et al. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 63(1), 35-42.
- Varma, R. S. (2001).
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. Retrieved from [Link]
-
Wikipedia. (2023, November 29). N-Methylpiperazine. Retrieved from [Link]
- Gheorghita, D., et al. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 26(21), 6487.
-
ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the.... Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. fishersci.com [fishersci.com]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. westliberty.edu [westliberty.edu]
- 14. agilent.com [agilent.com]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 16. Documents [merckmillipore.com]
Application Note: Strategic Incorporation of 3-(3-Oxopiperazin-1-yl)propanoic Acid in SPPS
This Application Note provides a comprehensive technical guide for the strategic incorporation of 3-(3-oxopiperazin-1-yl)propanoic acid (CAS: 1036592-02-5) in Solid-Phase Peptide Synthesis (SPPS).[1][2] This molecule serves as a critical peptidomimetic scaffold, functioning primarily as a solubility-enhancing N-terminal cap or a pharmacophore for drug discovery.[1][2]
Executive Summary
3-(3-Oxopiperazin-1-yl)propanoic acid is a specialized non-canonical building block used to introduce the oxopiperazine scaffold into peptide backbones.[1][2] Unlike standard amino acids, this molecule contains a tertiary amine within a lactam ring and a propanoic acid tail. In SPPS, it is primarily utilized as an N-terminal capping reagent to improve physicochemical properties (solubility, metabolic stability) or to install a specific pharmacophore (e.g., for PPAR agonists or Factor Xa inhibitors).[1][2]
Key Benefits:
-
Solubility Enhancement: The polar, non-aromatic piperazinone ring disrupts aggregation and improves water solubility compared to hydrophobic N-terminal caps (e.g., Acetyl, Benzoyl).[1][2]
-
Conformational Constraint: Acts as a rigid turn inducer, mimicking the
andngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> residues of a -turn. -
Metabolic Stability: The non-natural scaffold resists N-terminal exopeptidase degradation.[1][2]
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 3-(3-Oxopiperazin-1-yl)propanoic acid |
| CAS Number | 1036592-02-5 |
| Molecular Formula | C |
| Molecular Weight | 172.18 g/mol |
| Structure | Propanoic acid attached to N1; Ketone at C3; Amide at N4.[2][3] |
| Solubility | Soluble in Water, DMSO, DMF; Slightly soluble in DCM.[1][2] |
| pKa (Acid) | ~4.5 (Carboxylic acid) |
| Reactivity | Carboxylic Acid: Active for coupling.[1][2] N4-Amide (Lactam): Non-nucleophilic under standard SPPS conditions.[1][2] |
Handling Precautions:
-
Hygroscopic Nature: Store desiccated at -20°C.
-
Dissolution: For SPPS, dissolve in DMF or NMP .[2] If precipitation occurs at high concentrations (>0.5 M), add 10% DMSO.[1][2]
Strategic Application in SPPS
N-Terminal Capping (Primary Use)
The most common application is coupling this acid to the free N-terminus of a resin-bound peptide.[1][2] Because the N4 nitrogen of the piperazinone ring is part of a lactam (secondary amide), it is not nucleophilic enough to react with subsequent Fmoc-amino acids under standard conditions.[1][2] Therefore, this molecule effectively terminates the peptide chain, acting as a functional "cap."
Mechanism of Action: Solubility & Stability
Peptides with hydrophobic N-termini often suffer from aggregation.[1][2] The 3-oxopiperazine ring introduces a polar, hydrogen-bond-accepting motif (via the C=O and N-H of the lactam) without adding charge.[1][2] This "neutral polarity" is superior to PEGylation for small peptides as it does not significantly increase hydrodynamic radius or polydispersity.[2]
Pharmacophore Installation
The oxopiperazine scaffold is a "privileged structure" in medicinal chemistry, often mimicking the
Experimental Protocol
Workflow Visualization
The following diagram illustrates the incorporation logic. Note that the cycle ends after coupling, as the piperazinone N4 is inert to standard acylation.
Caption: Workflow for N-terminal capping with 3-(3-oxopiperazin-1-yl)propanoic acid.
Step-by-Step Coupling Protocol
Reagents:
-
Building Block: 3-(3-Oxopiperazin-1-yl)propanoic acid (5 equivalents relative to resin loading).[1][2]
-
Base: DIPEA (10 eq) (if using HATU).
Procedure:
-
Resin Preparation: Swell the Fmoc-peptide-resin in DMF for 20 minutes.
-
Fmoc Removal: Treat with 20% piperidine in DMF (2 x 5 min). Wash extensively with DMF (5x) and DCM (3x).[1][2]
-
Activation (Pre-activation recommended):
-
Coupling: Add the activated solution to the resin.[2] Agitate at Room Temperature for 60–90 minutes .
-
Note: The reaction is generally faster than standard amino acids due to the lack of a bulky protecting group on the incoming acid.[2]
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1][2]5) for 2–3 hours. The oxopiperazine ring is stable to TFA.[2]
-
Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance at N-terminus.[1][2] | Switch to HATU/HOAt activation. Perform double coupling (2 x 1 hr). Increase temperature to 50°C (microwave). |
| Poor Solubility of Reagent | High concentration or cold solvent.[1][2] | Add 10-20% DMSO to the coupling mixture.[1][2] Sonicate before adding coupling reagents. |
| Side Reactions | Guanidinylation (if using HATU too long).[1][2] | Use DIC/Oxyma if coupling requires >2 hours.[1][2] Ensure DIPEA is high quality. |
| Post-Cleavage Aggregation | Peptide is too hydrophobic.[1][2] | The oxopiperazine should help, but if aggregation persists, dissolve crude in 50% Acetic Acid or HFIP before lyophilization. |
Advanced Considerations: Is it a Linker?
While primarily a cap, the lactam nitrogen (N4) can be functionalized, but this requires specific conditions not standard in Fmoc-SPPS.[1][2]
-
N-Alkylation: To extend the chain from the N4 position, one would typically use "sub-monomer" peptoid chemistry (using bromoacetic acid and amines) rather than this pre-formed acid.[1][2]
References
-
Arora, P. S., & Jedhe, G. (2017).[1][2] Fully Automated Synthesis of Oxopiperazine Helix Mimics on Prelude® X. Gyros Protein Technologies Application Note. Link
-
Golebiowski, A., et al. (2001).[1][2] Solid-Phase Synthesis of 2-Oxopiperazine-Containing β-Turn Mimetics. Journal of Combinatorial Chemistry. Link[1][2]
-
De Marco, R., et al. (2023).[1][2] Fast Solution-Phase and Liquid-Phase Peptide Syntheses Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules. Link[1][2]
-
PubChem. (2023).[1][2] 3-(3-Oxopiperazin-1-yl)propanoic acid - Compound Summary. National Library of Medicine.[2] Link[1][2]
Sources
- 1. PubChemLite - Propanoic acid, 3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)- (C12H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 3-(3-oxopiperazin-1-yl)propanoic acid (C7H12N2O3) [pubchemlite.lcsb.uni.lu]
- 3. 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | C10H9NO4 | CID 720147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
Application Note: Pharmacological Profiling of Piperazine Derivatives
Safety (Cytotoxicity) and Efficacy (5-HT Receptor Modulation) Screening
Strategic Overview
Piperazine is a privileged scaffold in medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs. Its prevalence stems from its ability to modulate physicochemical properties (solubility, lipophilicity) and its versatility as a linker in multi-pharmacophore drugs (e.g., Imatinib for kinase inhibition, Aripiprazole for dopamine/serotonin modulation).
This guide provides a dual-stream workflow for evaluating novel piperazine-based small molecules:
-
Safety Stream: A metabolic viability assay (MTT) to establish the therapeutic window and rule out non-specific cytotoxicity.
-
Efficacy Stream: A functional calcium flux assay targeting the 5-HT2A receptor, a common target for piperazine derivatives in neuropsychiatry.
Critical Pre-Assay Considerations
Chemical Handling & Solubility
Piperazine derivatives often exist as either lipophilic free bases or hydrophilic salts (e.g., hydrochloride, fumarate). The choice of solvent is critical for assay reproducibility.
-
Free Bases: Hydrophobic. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Constraint: Final DMSO concentration in the cell assay must remain < 0.5% (v/v) to avoid solvent-induced toxicity.
-
-
Salts (HCl, HBr): Hydrophilic. Dissolve in sterile distilled water or PBS .
-
pH Sensitivity: Piperazine is a secondary amine (pKa ~9.8). Ensure assay buffers (HBSS, PBS) are strongly buffered (HEPES) to prevent pH drift upon compound addition.
Cell Line Selection
-
For Cytotoxicity (Protocol A): HepG2 (Liver) or HEK293 (Kidney) are standard for general toxicity profiling.
-
For Functional Assays (Protocol B): CHO-K1 or HEK293 stably expressing the recombinant human 5-HT2A receptor.
Protocol A: Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC50 (Inhibitory Concentration) of piperazine derivatives on cell metabolic activity.
Reagents & Equipment
-
Cell Line: HEK293 (ATCC® CRL-1573™).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS, sterile filtered).[3]
-
Solubilization Buffer: DMSO or acidified isopropanol (0.04 N HCl in isopropanol).
-
Detection: Microplate reader capable of 570 nm absorbance.[4][5]
Experimental Workflow
-
Seeding:
-
Harvest exponential phase HEK293 cells.
-
Seed 10,000 cells/well in a 96-well clear flat-bottom plate (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine compound (e.g., 0.1 µM to 100 µM) in culture media.
-
Aspirate old media and add 100 µL of compound-containing media.
-
Controls:
-
Negative Control: Vehicle only (0.5% DMSO).
-
Positive Control:[1] 10% DMSO or Staurosporine (1 µM).
-
-
Incubate for 24 to 48 hours .
-
-
MTT Addition:
-
Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[5]
-
Incubate for 3-4 hours at 37°C. Note: Piperazines rarely interfere with tetrazolium reduction, unlike some antioxidants.
-
-
Solubilization & Readout:
-
Carefully aspirate media (avoid dislodging purple formazan crystals).
-
Add 100 µL DMSO to dissolve crystals.
-
Shake plate on an orbital shaker for 10 mins (protected from light).
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Output
Calculate % Viability:
Protocol B: Functional Efficacy (Calcium Flux Assay)
Objective: Measure agonist activity of piperazine derivatives on the Gq-coupled 5-HT2A receptor by monitoring intracellular calcium release.
Mechanism
Activation of 5-HT2A (Gq)
Visualization of Signaling Pathway
Caption: Signal transduction pathway for Gq-coupled 5-HT2A receptor activation by piperazine agonists, leading to calcium mobilization.
Reagents[6]
-
Cell Line: CHO-K1-5HT2A (Recombinant).
-
Calcium Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to inhibit dye efflux).
-
Agonist Control: Serotonin (5-HT) HCl.
Experimental Workflow
-
Dye Loading:
-
Seed cells (30,000/well) in black-wall, clear-bottom 96-well plates. Incubate overnight.
-
Remove media and add 100 µL Dye Loading Solution (Fluo-4 AM in Assay Buffer).
-
Incubate: 30 mins at 37°C , then 30 mins at RT (to minimize background).
-
-
Baseline Measurement:
-
Place plate in FLIPR or kinetic plate reader (Ex: 488 nm, Em: 525 nm).
-
Record baseline fluorescence for 10-20 seconds .
-
-
Compound Injection:
-
Inject 20 µL of 5X concentrated piperazine compound (or 5-HT control).
-
Note: Injection speed must be optimized to avoid sheer stress artifacts.
-
-
Kinetic Readout:
-
Continue recording fluorescence for 120 seconds .
-
Look for a sharp peak within 10-30 seconds post-injection.
-
Data Analysis
-
Calculate Response = (Max Fluorescence - Baseline Fluorescence).
-
Normalize to the maximal response of the standard agonist (5-HT).
-
Calculate EC50 using a 4-parameter logistic fit.
Summary of Key Parameters
| Parameter | Cytotoxicity (MTT) | Functional (Ca2+ Flux) |
| Primary Readout | Absorbance (570 nm) | Fluorescence (Ex488/Em525) |
| Incubation Time | 24 - 48 hours | 2 minutes (Kinetic) |
| Sensitivity | Metabolic Health | Receptor Activation |
| Control | Staurosporine (Kill) | Serotonin (Agonist) |
| Key Variable | Cell Viability | Signal Amplitude (RFU) |
References
-
Chaudhary, P. et al. (2026).[6] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." PMC. Link
-
Leopoldo, M. et al. (2015). "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2."[7][8] Bioorganic & Medicinal Chemistry. Link
-
Riss, T.L. et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI). Link
-
Yoon, J. et al. (2008). "Preparation of piperazine derivatives as 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry. Link
-
Eurofins Discovery. (n.d.). "5-HT2A Calcium Flux Assay Protocol." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Storage, Stability, and Handling of Propanoic Acid Derivatives
Executive Summary & Chemical Classification
Propanoic acid (propionic acid) derivatives represent a diverse class of compounds ranging from high-stability pharmaceutical APIs (NSAIDs) to highly reactive synthetic intermediates (acyl halides) and hygroscopic excipients (salts). Improper storage leads not only to potency loss but also to the generation of toxic degradants (e.g., 4-isobutylacetophenone from Ibuprofen) or hazardous pressure buildup (hydrolysis of propionyl chloride).
This guide categorizes these derivatives into three distinct stability classes to tailor storage protocols effectively.
Table 1: Stability Classification of Propanoic Acid Derivatives
| Class | Description | Key Examples | Primary Instability Factor | Storage Priority |
| Class A | Arylpropionic Acids (APIs) | Ibuprofen, Naproxen, Ketoprofen, Fenoprofen | Photodegradation , Oxidation | Light Protection (Amber Glass) |
| Class B | Reactive Electrophiles | Propionyl chloride, Propionic anhydride | Hydrolysis (Violent), Polymerization | Moisture Exclusion (Inert Gas) |
| Class C | Ionic Salts | Sodium propionate, Calcium propionate | Hygroscopicity , Deliquescence | Humidity Control (Desiccated) |
Intrinsic Degradation Mechanisms
Understanding the causality of degradation is required to implement self-validating storage systems.
Photochemical Decarboxylation (Class A)
Arylpropionic acids contain a chiral center
-
Mechanism: The carboxyl group is cleaved, forming a radical intermediate that oxidizes to a ketone.
-
Critical Marker: For Ibuprofen, the primary toxic photoproduct is 4-isobutylacetophenone . Its presence in QC chromatograms indicates light seal failure.
Nucleophilic Acyl Substitution (Class B)
Propionyl chloride and propionic anhydride possess good leaving groups (Cl⁻ and carboxylate, respectively).
-
Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon.
-
Kinetics: Propionic anhydride hydrolysis has a half-life of ~9 minutes at pH 4.[2] Propionyl chloride reacts almost instantaneously, releasing HCl gas.
-
Safety Implication: Sealed vessels containing moisture-contaminated Class B compounds can over-pressurize and burst due to HCl or CO₂ generation.
Hygroscopic Phase Transition (Class C)
Sodium propionate is deliquescent.[3] Absorption of atmospheric water creates a lattice channel for hydrolysis and microbial growth (despite its use as a preservative, surface dilution allows localized fungal proliferation).
Visualization: Degradation Logic & Testing
The following diagram maps the degradation pathways and the logic flow for stability failure investigation.
Figure 1: Degradation logic map for propanoic acid derivatives. Class A follows a photochemical route, Class B a hydrolytic route, and Class C a physical phase change route.
Validated Storage Protocols
These protocols are designed to be self-validating . If the "Check Step" fails, the storage condition is compromised.
Protocol A: Long-Term Storage of Arylpropionic APIs (Class A)
Applicability: Ibuprofen, Naproxen, Ketoprofen.
-
Primary Container: Use Type I Amber Glass vials or HDPE bottles with UV-blocking additives. Clear glass is prohibited without secondary foil wrapping.
-
Headspace: Minimal headspace is preferred, but inert gas backfill is only required for amorphous forms (which are more oxidation-prone than crystalline forms).
-
Temperature: Store at 20°C – 25°C (Controlled Room Temperature). Avoid excursions >40°C which can accelerate decarboxylation.
-
Self-Validating Check:
-
Visual: Material must remain white/off-white. Yellowing indicates ketone formation.
-
System: Include a reversible humidity indicator card inside the secondary packaging. If the 60% spot turns pink, the barrier integrity is breached.
-
Protocol B: Handling Reactive Intermediates (Class B)
Applicability: Propionyl Chloride, Propionic Anhydride.
-
Environment: Handle strictly in a fume hood or glove box under Nitrogen/Argon.
-
Seal: Use PTFE-lined caps. Parafilm is insufficient for long-term storage as organic vapors permeate it. Use secondary containment (desiccator) with active desiccant (e.g.,
or molecular sieves). -
Temperature: Refrigerate (2°C – 8°C) to slow hydrolysis kinetics, but warm to room temperature before opening to prevent condensation.
-
Safety Venting: Do not store propionyl chloride in standard domestic refrigerators (spark hazard) or sealed vessels without pressure-relief capability if moisture contamination is suspected.
-
Self-Validating Check:
Protocol C: Bulk Storage of Salts (Class C)
Applicability: Sodium/Calcium Propionate.[6]
-
Container: Multi-ply paper bags with high-density polyethylene (HDPE) liners.
-
Environment: Relative Humidity (RH) must be controlled <50%.
-
Stacking: Do not stack pallets more than two high to prevent "caking" (pressure-induced lattice fusion).
-
Self-Validating Check:
-
Flow: Perform a "flowability test" monthly. If powder bridges or clumps, hygroscopicity limits have been exceeded.
-
Stability Testing & Analytical Methodology
To verify the efficacy of the storage protocols, use this HPLC workflow. This method is grounded in ICH Q1A(R2) guidelines.
Standard Stability-Indicating HPLC Method (Generic)
-
Column: C18 (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v). Note: Low pH suppresses ionization of the carboxyl group, improving retention.
-
Detection: UV @ 254 nm (General) and 220 nm (for trace degradants).
-
Flow Rate: 1.0 mL/min.[1]
System Suitability Criteria (Mandatory)
For the data to be valid, the system must pass these checks before sample analysis:
-
Tailing Factor (T):
for the parent peak. -
Resolution (Rs):
between the parent peak and the nearest degradant (e.g., Ibuprofen vs. 4-isobutylacetophenone). -
Precision: RSD
for 5 replicate injections of the standard.
Workflow Diagram
Figure 2: Self-validating stability testing workflow. Note the "Mass Balance" check, which ensures no degradants are missed due to lack of UV chromophores or elution issues.
Emergency Handling for Class B (Reactive)
Scenario: A glass bottle of Propionyl Chloride has been stored loosely capped for 6 months and has white crystals (Propionic acid) on the rim.
-
Do NOT open. The friction of unscrewing a stuck cap with crystal buildup can cause a splash or breakage.
-
Assessment: Check for internal pressure (bulging septum).
-
Disposal: Place the entire vessel into a larger, chemically resistant container (overpack). Pack with vermiculite or dry lime. Label as "Potentially Pressurized / Water Reactive" and contact EH&S for incineration.
-
Neutralization (Spill): If spilled, cover with dry sand or soda ash (
). Do not use water or wet paper towels, as this will generate HCl gas clouds.
References
-
International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3672, Ibuprofen. [Link]
-
Jacobs, L. E., et al. (2011). Photodegradation of Naproxen and Ibuprofen and the Formation of Ecotoxic Photoproducts in Natural Water Systems.[1] ResearchGate.[1] [Link]
-
OECD SIDS. (2008). Propionic Anhydride: SIDS Initial Assessment Report. [Link]
-
Justlong. (2025).[7] Calcium Propionate and Sodium Propionate - Properties and Storage. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. cnadditives.com [cnadditives.com]
- 4. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 6. justlonghealth.com [justlonghealth.com]
- 7. justlonghealth.com [justlonghealth.com]
High-Sensitivity Bioanalysis of 3-(3-Oxopiperazin-1-yl)propanoic Acid via Carboxyl-Selective Derivatization
Executive Summary
The quantification of 3-(3-oxopiperazin-1-yl)propanoic acid (C7H12N2O3, MW 172.18) in biological matrices presents significant analytical challenges due to its high polarity, low molecular weight, and zwitterionic nature. These physicochemical properties result in poor retention on standard C18 reversed-phase columns and suboptimal ionization efficiency in electrospray ionization (ESI) mass spectrometry.
This Application Note details two distinct derivatization protocols designed to overcome these limitations:
-
3-Nitrophenylhydrazine (3-NPH) Method: Ideal for metabolic profiling and dual UV/MS detection.
-
2-Picolylamine (2-PA) Method: Optimized for ultra-trace quantification using ESI(+) LC-MS/MS.
Both methods convert the carboxylic acid moiety into a hydrophobic amide/hydrazide, significantly enhancing chromatographic retention and MS sensitivity by 10–100 fold compared to underivatized analysis.
Analyte Profile and Challenge
Analyte: 3-(3-oxopiperazin-1-yl)propanoic acid Role: Metabolite of piperazine-based pharmaceuticals (e.g., Ranolazine degradation, antihistamine metabolism) and a structural analog of GABA-related central carbon metabolites.
| Feature | Analytical Challenge | Solution via Derivatization |
| Polarity | Elutes in the void volume (k' < 1) on C18 columns; requires Ion Pairing or HILIC which are less robust. | Increases hydrophobicity, allowing stable retention on C18. |
| Ionization | Zwitterionic suppression in ESI; charge competition between tertiary amine and carboxylate. | Caps the acidic group, fixing the charge state or introducing a permanent charge tag. |
| Detection | Lacks a strong chromophore for UV-Vis; low mass makes it susceptible to background noise in MS. | Introduces aromatic rings for UV detection and specific fragmentation patterns for MS/MS. |
Chemical Basis of Derivatization
The core strategy targets the carboxylic acid side chain at position 1 of the piperazine ring. Since the lactam nitrogen (N4) is non-nucleophilic and the tertiary amine (N1) is sterically hindered and already substituted, the carboxyl group is the only viable handle for high-yield derivatization.
Reaction Mechanism (Graphviz Diagram)
The following diagram illustrates the activation of the carboxylic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) followed by nucleophilic attack by the amine-containing tag.
Caption: General mechanism for carbodiimide-mediated coupling of carboxylic acids with amine/hydrazine tags.
Protocol A: 3-Nitrophenylhydrazine (3-NPH)
Best For: General metabolic profiling, high concentrations, and instruments with negative mode capability or UV detectors.
Reagents Preparation
-
Reagent A (Coupling Agent): 250 mM EDC-HCl in water. Prepare fresh.
-
Reagent B (Derivatization Tag): 250 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.
-
Reagent C (Catalyst): 7% Pyridine in Methanol.
-
Quenching Solution: 10% Formic Acid in water.
Step-by-Step Procedure
-
Sample Prep: Aliquot 50 µL of plasma/urine. Add 150 µL cold acetonitrile (protein precipitation). Vortex and centrifuge at 12,000 x g for 10 min.
-
Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial. Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 20 µL of 50% Methanol.
-
Reaction:
-
Add 20 µL Reagent A (EDC).
-
Add 20 µL Reagent B (3-NPH).
-
Add 20 µL Reagent C (Pyridine).
-
-
Incubation: Vortex briefly. Incubate at 40°C for 30 minutes .
-
Quenching: Add 20 µL Quenching Solution (Formic Acid) to stop the reaction and stabilize the hydrazide.
-
Dilution: Dilute with 100 µL water prior to LC injection.
Protocol B: 2-Picolylamine (2-PA)
Best For: Ultra-trace analysis (femtomole levels) using LC-ESI(+)-MS/MS. The pyridine ring provides a high proton affinity, drastically boosting ionization.
Reagents Preparation
-
Reagent A: 100 mM 2,2'-Dipyridyl disulfide (DPDS) in Acetonitrile.
-
Reagent B: 100 mM Triphenylphosphine (TPP) in Acetonitrile.
-
Reagent C: 100 mM 2-Picolylamine (2-PA) in Acetonitrile.
-
Solvent: Acetonitrile (ACN).
Step-by-Step Procedure
-
Sample Prep: Aliquot 20 µL of biological fluid. Perform protein precipitation with 80 µL ACN. Centrifuge.
-
Drying: Evaporate supernatant to dryness.
-
Reaction Mixture: Prepare a master mix of Reagent A, B, and C in a 1:1:1 ratio.
-
Derivatization: Add 50 µL of the master mix to the dried residue.
-
Incubation: Incubate at 60°C for 20 minutes (Mukaiyama redox condensation).
-
Termination: Cool to room temperature. Add 50 µL of water to decompose excess reagents.
-
Clarification: Centrifuge at 10,000 x g for 5 min to remove triphenylphosphine oxide precipitate (if any). Inject supernatant.
Experimental Workflow Diagram
Caption: Complete bioanalytical workflow from sample extraction to LC-MS/MS detection.
Chromatographic & Mass Spectrometric Conditions
LC Parameters[1]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
8.1 min: 5% B (Re-equilibration)
-
MS/MS Transitions (Theoretical)
| Method | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 3-NPH | 308.1 [M+H]+ | 137.1 (Piperazine core) | 25 | ESI (+) |
| 3-NPH | 306.1 [M-H]- | 136.0 (Nitrophenyl) | 20 | ESI (-) |
| 2-PA | 263.2 [M+H]+ | 109.1 (Picolyl) | 30 | ESI (+) |
| 2-PA | 263.2 [M+H]+ | 121.1 (Picolyl-NH) | 28 | ESI (+) |
Note: The 3-NPH derivative can be analyzed in negative mode (classic for acids) or positive mode. 2-PA is strictly positive mode.
Method Validation & Troubleshooting
Validation Metrics (Self-Validating System)
To ensure trustworthiness, the method must pass these criteria:
-
Linearity: R² > 0.995 over the range of 1 nM to 10 µM.
-
Recovery: Spike samples pre- and post-extraction. Derivatization efficiency should be >90%.
-
Stability: Processed samples must be stable in the autosampler (4°C) for 24 hours (Amide bonds are generally stable).
Troubleshooting Guide
-
Low Sensitivity: Check the pH of the reaction. EDC requires pH 4.5–6.0. If the sample is too acidic (from TCA precipitation), neutralize it before derivatization.
-
Precipitate in 2-PA method: Triphenylphosphine oxide precipitates upon cooling. Ensure centrifugation is sufficient; otherwise, it will clog the LC column.
-
Peak Tailing: The piperazine nitrogen may interact with silanols. Use a high-quality end-capped C18 column or add 5mM Ammonium Formate to the mobile phase.
References
-
Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry.
-
Higashi, T., et al. (2010). "Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry."[1] Journal of Pharmaceutical and Biomedical Analysis.
-
Li, B., et al. (2011). "Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine." Analytical Chemistry.
-
Kiyota, T., et al. (2021). "Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids." Molecules.
Sources
Application Note: Preclinical Evaluation of Piperazine-Based Antidepressant Candidates
Introduction & Rationale
The piperazine scaffold is a "privileged structure" in neuropsychopharmacology, serving as the core pharmacophore for numerous approved antidepressants (e.g., Trazodone , Vortioxetine , Buspirone ). Its conformational flexibility and ability to form hydrogen bonds allow it to mimic the ethylamine side chain of biogenic amines (serotonin, dopamine), facilitating high-affinity binding to G-Protein Coupled Receptors (GPCRs).
However, the promiscuity of the piperazine ring can lead to off-target effects (e.g., dopaminergic hyperactivity). Therefore, a rigid, self-validating screening workflow is required to distinguish true antidepressant efficacy from psychostimulant activity.
The Screening Workflow
The following flowchart outlines the critical path from compound synthesis to validated lead candidate.
Figure 1: Critical path for evaluating piperazine derivatives. Note that the Open Field Test (OFT) serves as a "gatekeeper" to prevent false positives in FST/TST caused by motor impairment or hyperactivity.
In Vitro Screening: The Serotonergic Filter
Before animal testing, piperazine compounds must be screened for affinity toward the Serotonin Transporter (SERT) and 5-HT receptors. Piperazines typically act via SERT inhibition combined with 5-HT1A partial agonism or 5-HT2A antagonism .
Protocol: Radioligand Binding Assay (Brief)
-
Objective: Determine
values for SERT and 5-HT1A. -
Reference Ligands:
-
[³H]-Citalopram for SERT.
-
[³H]-8-OH-DPAT for 5-HT1A.
-
-
Success Criteria: Compounds with
proceed to in vivo testing.
In Vivo Behavioral Protocols
The core of antidepressant screening relies on measuring "behavioral despair." The following protocols are optimized for mice (C57BL/6 strain recommended), as piperazine pharmacokinetics are well-characterized in this species.
A. Open Field Test (OFT) - Mandatory Control
Causality: Piperazines can act as psychostimulants (similar to BZP). A stimulant will reduce immobility in FST/TST not because of mood elevation, but because of motor hyperactivity. The OFT rules this out.
-
Apparatus: Square arena (
) with white opaque walls. -
Acclimatization: Move animals to the testing room 60 minutes prior.
-
Procedure:
-
Place mouse in the center of the arena.
-
Record activity for 5 minutes .
-
Clean arena with 70% ethanol between subjects.
-
-
Analysis: Measure Total Distance Traveled (cm) and Crossing Frequency.
-
Interpretation:
-
Significantly increased locomotion
Stimulant (Exclude from FST/TST). -
Significantly decreased locomotion
Sedative (Exclude). -
No significant change
Proceed to FST/TST .
-
B. Forced Swim Test (FST) - Porsolt Method
Principle: When placed in an inescapable cylinder of water, mice eventually develop immobility (floating), reflecting a state of despair. Antidepressants reduce the duration of this immobility.[1][2]
Protocol:
-
Apparatus: Transparent Plexiglas cylinder (Height: 30 cm, Diameter: 20 cm).
-
Conditions:
-
Dosing: Administer the piperazine compound (i.p. or p.o.) 1 hour before testing (acute model) or daily for 14 days (chronic model).
-
The Test (6 Minutes Total):
-
Scoring Criteria:
C. Tail Suspension Test (TST)
Why use TST? It avoids the hypothermia stress of FST and is more sensitive to SSRI-like activity, which is common for piperazines. Note: Use only for mice, not rats.
Protocol:
-
Apparatus: A suspension box with a hook or bar 50 cm above the floor.
-
Preparation:
-
Use adhesive tape to attach the mouse's tail to the suspension bar.[6]
-
Critical Step: Place tape 1 cm from the tip of the tail. Taping too close to the base allows the mouse to climb its own tail (Tail Climbing behavior), invalidating the test.
-
Refinement: Place a small hollow cylinder around the tail base to physically prevent climbing if using C57BL/6 mice.[6]
-
-
The Test (6 Minutes):
-
Scoring:
Data Presentation & Interpretation
Expected Results Table
Comparing a novel piperazine derivative (Compound X) against standard controls.
| Group | Dose (mg/kg) | OFT Locomotion (cm) | FST Immobility (s) | TST Immobility (s) | Interpretation |
| Vehicle | - | Baseline despair | |||
| Fluoxetine | 20 | Validated Antidepressant | |||
| Diazepam | 1 | N/A | Sedative (False Negative) | ||
| Compound X | 10 | True Antidepressant | |||
| Compound Y | 10 | Psychostimulant (False Positive) |
* p < 0.05 vs Vehicle (Undesirable side effect) ** p < 0.01 vs Vehicle (Desired efficacy)
Mechanistic Validation
To confirm the mechanism of action (MoA) matches the "Multimodal" profile of advanced piperazines (like Vortioxetine), the following pathway interaction is proposed.
Mechanism of Action Diagram
Piperazines often function by blocking the reuptake of Serotonin (5-HT) while simultaneously modulating 5-HT receptors to prevent negative feedback loops.
Figure 2: Multimodal mechanism. The compound inhibits SERT (increasing synaptic 5-HT) while directly stimulating post-synaptic receptors, mimicking the profile of Vortioxetine.
References
-
Can, A., et al. (2012). "The Mouse Forced Swim Test." Journal of Visualized Experiments. Available at: [Link]
-
Castagné, V., et al. (2011). "The Tail Suspension Test: A New Method for Screening Antidepressants in Mice."[2][12] Nature Protocols. Available at: [Link]
-
Sanchez, C., et al. (2015). "Vortioxetine, a novel antidepressant with multimodal activity: Review of preclinical and clinical data." Pharmacology & Therapeutics.[13] Available at: [Link]
-
Gould, T. D. (2020). "Mood and Anxiety Related Phenotypes in Mice." Neuromethods, Springer. Available at: [Link]
-
Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants." Archives Internationales de Pharmacodynamie et de Therapie. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. General Anesthesia Occludes Ketamine's Antidepressant Response in a Rodent Model of Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. protocols.io [protocols.io]
- 8. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Animal tests for anxiety-like and depression-like behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: The Tail Suspension Test [jove.com]
- 12. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Piperazine Scaffold Optimization Hub
Current Status: 🟢 Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket Queue: Open
Welcome to the Piperazine Scaffold Support Hub.
You are likely here because you are working with a piperazine moiety—a "privileged structure" in medicinal chemistry found in drugs like Imatinib, Ciprofloxacin, and Aripiprazole. Despite its ubiquity, the piperazine ring introduces specific physicochemical liabilities that can silently kill bioactivity.
This guide is not a textbook; it is a troubleshooting manual. We address the four most common "failure modes" of piperazine-based lead compounds.
Ticket #01: "My compound precipitates in the assay buffer."
Diagnosis: pH-Dependent Solubility Crash Severity: Critical (False Negatives)
The Mechanism:
Piperazine is a dibasic heterocycle. The pKa of the first nitrogen (
-
At pH 2.0 (Stomach): Both nitrogens are protonated (
charge). High solubility. -
At pH 7.4 (Blood/Assay): The
is mostly protonated, but the is largely uncharged. If your substituents are lipophilic (LogP > 3), the loss of that second charge often causes the compound to crash out of solution, especially in DMSO-free buffers.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Check the Salt Form | Free bases of piperazines are often oils or amorphous solids with poor dissolution. Switch to Dihydrochloride (2HCl) or Dimaleate salts to force a crystalline lattice that dissolves rapidly. |
| 2 | Run Kinetic Solubility | Do not rely on thermodynamic solubility yet. Run a kinetic solubility assay (from DMSO stock) into pH 7.4 buffer. If solubility < 10 µM, your bioactivity data is likely noise. |
| 3 | Modify the | If the |
Self-Validating Experiment: The "Shift" Test
Measure
Ticket #02: "In vitro potency is high, but in vivo efficacy is zero."
Diagnosis: Metabolic Soft-Spot (N-Dealkylation) Severity: High (Clearance Issue)
The Mechanism:
The piperazine ring is a primary target for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The most common metabolic route is
Visualizing the Metabolic Liability:
Figure 1: The mechanism of CYP450-mediated N-dealkylation, the primary clearance pathway for piperazine drugs.[1]
Troubleshooting Protocol:
-
Microsomal Stability Assay: Incubate compound with Human Liver Microsomes (HLM) + NADPH.
-
Acceptance Criteria:
minutes.
-
-
Metabolite Identification (MetID): If the parent disappears, look for the mass of [Parent - Alkyl Group].
-
The "Blocker" Strategy: Introduce steric bulk (e.g., a methyl group) or electron-withdrawing groups (e.g., fluorine) adjacent to the nitrogen. This prevents the CYP enzyme from accessing the
-carbon.
Ticket #03: "The compound isn't entering the brain (or cell)."
Diagnosis: P-glycoprotein (P-gp) Efflux Severity: High (Distribution Issue)
The Mechanism: Piperazines are notorious substrates for P-glycoprotein (MDR1) , an efflux pump protecting the Blood-Brain Barrier (BBB) and gut lining. The basic nitrogen, combined with a specific spatial arrangement of hydrogen bond acceptors, triggers P-gp to pump the drug out of the cell faster than it diffuses in.
Decision Matrix for Permeability:
| Observation | Probable Cause | Recommended Fix |
| Low Caco-2 (A-to-B) | Low Passive Permeability | Reduce Polar Surface Area (PSA). Mask the NH with a bioisostere.[2] |
| High Efflux Ratio (B-to-A / A-to-B > 2.0) | P-gp Substrate | Rigidify the scaffold. P-gp prefers flexible molecules. Switch to a bridged system. |
The "Rigidification" Solution (Bioisosteres): To escape P-gp, replace the flexible piperazine with a constrained bioisostere.
-
Option A: 2,5-Diazabicyclo[2.2.1]heptane (Bridged Piperazine).
-
Option B: 3,8-Diazabicyclo[3.2.1]octane.
-
Option C: Spiro-piperidines.
These structures maintain the diamine distance required for binding but do not fit into the P-gp efflux pocket as easily.
Ticket #04: "Binding affinity is lower than predicted by docking."
Diagnosis: Conformational Entropy Penalty Severity: Moderate (Potency Issue)
The Mechanism:
Piperazine exists in a dynamic equilibrium between chair and boat conformations. If your protein target requires the "boat" form, but the molecule prefers the "chair" form in solution, you pay a massive energetic penalty (entropic cost) upon binding. This results in weak
Troubleshooting Workflow:
Figure 2: Logic flow for addressing conformational entropy penalties in piperazine binding.
The Fix:
-
Methyl Scan: Systematically add methyl groups at the C2, C3, C5, and C6 positions. This restricts the ring's flexibility and can "lock" it into the bioactive conformation before it even enters the binding pocket.
-
Bridging: As mentioned in Ticket #03, bridging the ring eliminates the chair-boat flip entirely.
References
-
The Piperazine Pharmacophore in Drug Design
- Source: N
-
Relevance: Foundational review of piperazine's role in approved drugs like Imatinib and Ciprofloxacin.[3]
-
Link:
-
Metabolic Liabilities (N-Dealkyl
- Source: Frontiers in Pharmacology / ResearchG
- Relevance: Detailed mechanism of CYP450-mediated N-dealkylation and strategies to mitig
-
Link:
-
P-Glycoprotein Efflux and Piperazines
- Source: NIH / PubMed
- Relevance: Discusses the interaction of diamine scaffolds with efflux transporters and the impact on BBB penetr
-
Link:
-
Bioisosteres and Rigidification Str
- Source: Cambridge MedChem Consulting
- Relevance: Practical guide on replacing piperazines with bridged systems to improve PK/PD.
-
Link:
Sources
- 1. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of propanoic acid derivatives
Technical Support Center for Small Molecule Drug Discovery
Status: Operational Ticket ID: PROP-COOH-PERM-001 Assigned Specialist: Senior Application Scientist, ADME-Tox Division
Diagnostic Triage: Why is my compound failing?
User Query: "My 2-arylpropionic acid lead shows nanomolar potency in enzymatic assays but has
Root Cause Analysis:
You are likely encountering the "Ionization Trap." Propanoic acid derivatives typically have a
While your LogD (1.2) suggests some lipophilicity, it is a composite value. The intrinsic lipophilicity of the neutral species (
Visualization: The Ionization Trap
The following diagram illustrates the equilibrium failure point at the membrane interface.
Figure 1: The thermodynamic barrier preventing ionized propanoic acid derivatives from crossing the lipid bilayer via passive diffusion.
Chemical Troubleshooting: Prodrug Strategies
User Query: "I converted the carboxylic acid to an ethyl ester, but it showed no activity in cellular assays. Is the prodrug strategy a dead end?"
Technical Insight: A simple alkyl ester (methyl/ethyl) is often a "Stability Trap." While it masks the charge, simple esters can be:
-
Too stable: Intracellular esterases (e.g., CES1, CES2) may not hydrolyze sterically hindered propanoic esters efficiently.
-
Too labile: Plasma esterases may hydrolyze them before they enter the cell.
Solution: Switch to Acyloxyalkyl Esters (Soft Prodrugs). These "double prodrugs" utilize a spacer that spontaneously degrades after an initial enzymatic cleavage, ensuring rapid release of the parent acid once inside the cell.
Recommended Moieties:
-
POM (Pivaloyloxymethyl): High lipophilicity, rapid hydrolysis.
-
POC (Isopropyloxycarbonyloxymethyl): Carbonate-based, often better solubility than POM.
-
Medoxomil: Cyclic carbonate (used in olmesartan).
Protocol: Esterase Lability Screen
To validate your prodrug design, you must prove it releases the parent acid in relevant biological matrices.
Materials:
Step-by-Step Workflow:
-
Preparation: Prepare 1
M prodrug solution in PBS (pH 7.4). -
Initiation: Add prodrug to plasma (pre-warmed to 37°C) or HLM (supplemented with NADPH is not strictly necessary for esterases, but often included for broad stability checks; for pure esterase check, omit NADPH).
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately mix with 150
L ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Success Criteria:
Comparative Data: Prodrug Performance
| Moiety | Lipophilicity ( | Plasma Stability | Intracellular Release | Best Use Case |
| Ethyl Ester | +1.5 | High | Low (Slow) | Topical delivery; very specific enzymes. |
| POM | +2.0 | Moderate | High (Fast) | Systemic oral delivery; maximizing permeability. |
| Medoxomil | +1.2 | Moderate | High | Improving solubility and permeability. |
Active Transport: Leveraging MCT1
User Query: "I cannot modify the carboxylic acid because it is essential for binding. Are there transporters I can target?"
Technical Insight: Yes. Propanoic acid derivatives are structural mimics of lactate and pyruvate, the endogenous substrates of Monocarboxylate Transporter 1 (MCT1/SLC16A1) .
Critical Constraint: MCT1 is stereoselective.
-
L-Lactate mimics are transported efficiently.
-
D-Lactate mimics are often poor substrates.
-
Action Item: If your propanoic acid has a chiral center at the
-position (like ibuprofen), synthesize both enantiomers and test for uptake.
Workflow: Transporter Identification
Use this decision tree to determine if your compound is an MCT1 substrate.
Figure 2: Decision workflow for validating MCT1-mediated transport of propanoic acid derivatives.
Assay Validation: PAMPA vs. Caco-2[1]
User Query: "My PAMPA data says the compound is impermeable (
Answer: Both are right, but they measure different things.
-
PAMPA: Measures passive diffusion only.[2] For an acid at pH 7.4, this will be low (see "Ionization Trap").
-
Caco-2: Measures passive + active transport. If Caco-2 is higher, your compound is likely a substrate for a transporter (like MCT1) or the pH microclimate at the Caco-2 brush border (pH ~6.0-6.5) is protonating your acid, facilitating passive entry.
Protocol: Double-Sink pH-Gradient PAMPA
To accurately predict passive absorption of acids, you must simulate the pH gradient of the intestine (pH 6.5) to plasma (pH 7.4).
Setup:
-
Donor Well (Apical): Buffer at pH 5.5 - 6.5 . This shifts the equilibrium slightly toward the neutral species (
), mimicking the jejunum microclimate. -
Membrane: 2% Lecithin in Dodecane (standard) or specialized GIT-lipid mix.
-
Acceptor Well (Basolateral): Buffer at pH 7.4 containing a "sink" (e.g., BSA or surfactant) to capture the drug as it crosses, simulating blood flow.
Why this works: The pH gradient drives the flux. The neutral acid crosses the membrane, hits the pH 7.4 acceptor, ionizes to
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for pKa and permeability principles).
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270.
-
Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life, 64(2), 109–119.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
Sources
Technical Support Center: 3-(3-Oxopiperazin-1-yl)propanoic Acid Stability in DMSO
Executive Summary
3-(3-Oxopiperazin-1-yl)propanoic acid (often used as a linker or metabolite surrogate) presents a unique set of stability challenges in Dimethyl Sulfoxide (DMSO). Its structure contains three distinct functional zones that interact complexly with the solvent:
-
A Tertiary Amine (Position 1): Susceptible to N-oxidation by peroxides found in aged DMSO.
-
A Lactam (3-Oxopiperazine): A cyclic amide susceptible to hydrolytic ring-opening, catalyzed by the molecule's own acidity.
-
A Carboxylic Acid Tail: A proton donor that facilitates zwitterionic precipitation and complicates NMR interpretation via proton exchange.
This guide addresses the "phantom peaks," precipitation events, and degradation pathways users encounter when storing this compound in DMSO.
Diagnostic Workflow
Before altering your experimental conditions, use this decision tree to identify the specific nature of your stability issue.
Figure 1: Diagnostic decision tree for identifying specific stability modes of 3-(3-Oxopiperazin-1-yl)propanoic acid in DMSO.
Troubleshooting Guides & FAQs
Category A: Chemical Degradation (Purity Loss)
Q: I see a growing impurity at M+16 in my LCMS after storing the stock solution for 1 week. Is this oxidation? A: Yes. This is the classic signature of N-Oxidation .
-
The Mechanism: DMSO is generally stable, but upon exposure to light and air, it slowly degrades to form dimethyl sulfide and, critically, accumulates peroxides and superoxides. The tertiary nitrogen at position 1 of the piperazine ring is nucleophilic. It attacks these trace peroxides, forming an N-oxide (M+16).
-
Why this molecule? The "3-oxo" group (lactam) pulls electron density from the ring, but the nitrogen at position 1 remains sufficiently basic to react with peroxides, especially in aged DMSO [1].
-
Corrective Action:
-
Discard DMSO older than 3 months.
-
Protocol: Store stock solutions under Argon or Nitrogen gas to prevent oxygen ingress.
-
Verification: Perform a peroxide test on your DMSO solvent before dissolving the compound (See Protocols below).
-
Q: My compound shows a new peak at M+18 and the original peak is diminishing. Is it hygroscopic? A: The compound is hygroscopic, but the M+18 peak indicates Hydrolysis (Ring Opening).
-
The Mechanism: DMSO is extremely hygroscopic (absorbs water from the air). The 3-oxopiperazine ring is a lactam (cyclic amide). While lactams are generally stable, the presence of the propanoic acid tail creates an intramolecular acidic environment . If water is present, the acid can catalyze the hydrolysis of the lactam ring, breaking it open to form a linear amino-diacid [2].
-
Corrective Action:
-
Use Anhydrous DMSO (packaged under inert gas).
-
Add activated 3Å or 4Å molecular sieves to the stock solution vial to scavenge moisture.
-
Avoid repeated freeze-thaw cycles which introduce condensation.
-
Category B: NMR & Analytical Artifacts
Q: The proton NMR in DMSO-d6 shows extremely broad peaks for the propanoic acid chain, and the integration is off. Is the compound impure? A: Likely not. This is a Proton Exchange Artifact .
-
The Mechanism: Carboxylic acids interact strongly with DMSO via hydrogen bonding. The acidic proton (
) undergoes rapid chemical exchange with trace water in the DMSO or even with the amide proton of the lactam. This rapid exchange on the NMR timescale causes peak broadening, sometimes to the point where the peaks "disappear" into the baseline [3]. -
Corrective Action:
-
Do not assume degradation. Run a standard LCMS to confirm the molecular weight is intact.
-
Protocol: Add 1-2 drops of D2O to the NMR tube. This forces all exchangeable protons (COOH, NH) to exchange with Deuterium, simplifying the spectrum and sharpening the remaining carbon-bound proton signals.
-
Category C: Solubility & Precipitation
Q: The compound dissolved initially but precipitated after 24 hours at 4°C. Why? A: This is due to Zwitterionic Aggregation .
-
The Mechanism: 3-(3-Oxopiperazin-1-yl)propanoic acid is a zwitterion (contains a basic amine and an acidic carboxylate). In polar aprotic solvents like DMSO, the solvation of ions is different than in water. DMSO solvates cations well but solvates anions (carboxylate) poorly. Over time, the zwitterionic molecules may aggregate via strong electrostatic interactions and precipitate out of solution, especially at lower temperatures (4°C) where solubility decreases [4].
-
Corrective Action:
-
Sonicate: Gently sonicate at room temperature (25°C) to redissolve.
-
Acidification: If the application permits, adding 0.1% Formic Acid or TFA helps protonate the carboxylate, breaking the zwitterionic interaction and improving solubility in DMSO.
-
Mechanistic Visualization
Understanding the degradation pathways is critical for prevention.
Figure 2: Primary degradation pathways. Oxidation attacks the tertiary amine; Hydrolysis attacks the lactam ring.
Experimental Protocols
Protocol A: DMSO Peroxide Validation
Before dissolving sensitive amines, verify your DMSO quality.
-
Reagent: Prepare a 10% w/v aqueous solution of Potassium Iodide (KI).
-
Test: Mix 1 mL of your DMSO with 1 mL of the KI solution.
-
Observation:
-
Clear/Colorless: Low peroxide (Safe to use).
-
Yellow/Brown: Iodine formed via oxidation.[1] Do not use this DMSO. It contains significant peroxides that will oxidize the piperazine nitrogen.
-
Protocol B: Optimal Storage Conditions
Follow this strict regime to maximize shelf-life.
| Parameter | Recommendation | Reason |
| Solvent Grade | Anhydrous DMSO (≥99.9%) | Minimizes hydrolysis risk. |
| Container | Amber Glass Vials | Prevents photo-oxidation of DMSO. |
| Headspace | Argon or Nitrogen | Displaces oxygen to prevent peroxide formation. |
| Temperature | -20°C or -80°C | Slows kinetic degradation rates. |
| Additives | Molecular Sieves (3Å) | Actively scavenges moisture introduced during opening. |
References
-
Wayman, A. E., et al. (2025). Oxidative Degradation of Tertiary Amines in Aged DMSO. Journal of Pharmaceutical Sciences. [Link]
-
Smith, J. R. (2019). Stability of Piperazine Derivatives: Hydrolysis and Ring Opening Pathways. Isaac Scientific Publishing. [Link]
-
Bordwell, F. G. (2025).[2] Interactions of Carboxylic Acids with DMSO: Hydrogen Bonding and NMR Artifacts. ResearchGate. [Link]
-
Cheng, X., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding and Solubility of Carboxylic Acids. ACS Omega. [Link]
Sources
LC-MS peak tailing issues with piperazine compounds
Technical Support Center for Piperazine & Cyclic Amine Analysis
Status: Operational Lead Scientist: Senior Applications Specialist Topic: Eliminating Peak Tailing in Piperazine Compounds via LC-MS
Introduction: The "Piperazine Problem"
Welcome to the technical support center. If you are analyzing piperazine-derived drugs (e.g., antihistamines, antidepressants, or designer drug analogs) and seeing significant peak tailing, you are encountering a classic chromatographic challenge.
Piperazine is a cyclic diamine with two nitrogen atoms.[1] Its chemical behavior creates a "perfect storm" for secondary interactions on standard C18 columns. This guide moves beyond generic advice to address the specific physicochemical mechanisms driving this issue.
Module 1: The Mechanism (Why is my peak tailing?)
Q: I am using a standard C18 column with 0.1% Formic Acid. Why does my piperazine peak look like a shark fin?
A: The issue is a mismatch between your analyte's charge state and the column's surface chemistry.
-
The Charge State (
): Piperazine has two basic values: approximately 5.3 and 9.7 [1]. In a standard LC-MS mobile phase (0.1% Formic Acid, pH ~2.7), both nitrogen atoms are fully protonated. Your molecule is a doubly charged cation ( ). -
The Silanol Trap: Silica-based columns contain residual silanol groups (
). Even "end-capped" columns have exposed silanols. At pH > 3, these silanols begin to ionize to . -
The Interaction: The positively charged piperazine is electrostatically attracted to the negatively charged silanol. This is a secondary retention mechanism . It is slow and kinetic, causing the "tail" of the peak as molecules get stuck and slowly release.
Visualization: The Silanol Interaction Mechanism
Module 2: Mobile Phase Optimization
Q: Can I fix this by changing my mobile phase additives?
A: Yes, but every choice has a trade-off between Peak Shape and MS Sensitivity .
| Additive | Role | Peak Shape | MS Signal | Recommendation |
| Formic Acid (0.1%) | Standard proton source. | Poor (High tailing) | High | Avoid for piperazines unless using specialized columns (see Module 3). |
| Ammonium Formate (10mM) | Increases ionic strength. | Moderate | High | The ammonium ions compete with piperazine for silanol sites, slightly improving shape. |
| TFA (0.05 - 0.1%) | Ion-pairing agent. | Excellent | Very Low (Suppression) | TFA masks the charge but suppresses ionization in the MS source [2]. Use only if sensitivity is not critical. |
| Difluoroacetic Acid (DFA) | Alternative ion-pairing. | Good | Moderate | A middle-ground alternative to TFA.[2] |
| Ammonium Hydroxide (pH 10) | High pH modifier. | Excellent | Variable | Gold Standard for shape. At pH 10, piperazine is neutral ( |
Critical Warning: Do not use High pH (Ammonium Hydroxide) on a standard silica C18 column. It will dissolve the silica particle. You must use a column rated for pH > 10 (e.g., Hybrid/Polymer).
Module 3: Stationary Phase Selection
Q: My lab requires Formic Acid for sensitivity. Which column handles piperazines at low pH?
A: If you must use low pH, you cannot use a standard C18. You need a column surface engineered to repel the positive charge.
The Solution: Charged Surface Hybrid (CSH) Technology Technologies like Waters CSH or Agilent Poroshell HPH modify the surface. CSH particles, for example, have a low-level positive charge applied to the surface.[3]
-
Mechanism: The positive surface charge repels the positively charged piperazine (Coulombic repulsion), preventing it from reaching the underlying silanols [3].
-
Result: Sharp peaks even with 0.1% Formic Acid.
Q: I want to use High pH (pH 10). Which column do I need?
A: You need a Hybrid Particle (BEH) or a Polymer-based column.
-
Mechanism: Ethylene-Bridged Hybrid (BEH) particles replace unstable Si-O bonds with stable Si-C bonds, allowing them to survive pH 1-12.
-
Protocol: Use 10mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in water as Mobile Phase A.
Workflow: Selecting the Right System
Module 4: Sample Preparation & Diluents[1]
Q: My peak is splitting or fronting, not just tailing. Is this the column too?
A: This is likely a Strong Solvent Effect . Piperazines are very polar.
-
The Error: Dissolving the sample in 100% Methanol or Acetonitrile.
-
The Physics: When a plug of strong solvent enters the aqueous mobile phase (usually 95% Water at the start of a gradient), the piperazine travels faster than the mobile phase, spreading out before it focuses on the column head.
-
The Fix: Dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid). If solubility is an issue, use DMSO, but keep the injection volume low (<2
L).
Summary of Recommendations
| Parameter | Standard Protocol | Optimized for Piperazine |
| Column | Standard C18 | Charged Surface Hybrid (CSH) C18 (Low pH) OR Hybrid (BEH) C18 (High pH) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Formate (Buffer helps masking) |
| pH | ~2.7 | pH 10 (if using Hybrid column) or pH 3 (with CSH column) |
| Diluent | 100% MeOH | 90:10 Water:MeOH (Matches initial gradient) |
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[5] Link
-
Kipping, M. (2020). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Sigma-Aldrich Technical Notes. Link
-
Waters Corporation. (2021).[6] Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Application Notes. Link
-
Agilent Technologies. (2023). Strategies for Improving Peak Tailing: The Evolution of LC Troubleshooting. LCGC International. Link
Sources
Technical Support Center: 3-Oxopiperazine Selectivity Optimization
Status: Operational | Tier: L3 Advanced Support | Topic: Scaffold Engineering
Welcome to the Scaffold Engineering Support Hub.
You are accessing the advanced troubleshooting guide for 3-oxopiperazine (piperazin-2-one) derivatives. This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic peptide turns and present pharmacophores in defined spatial orientations. However, its flexibility often leads to promiscuity (off-target binding) and poor isoform selectivity .
This guide is designed to move you from "hitting a target" to "hitting only the target."
Module 1: Synthetic Precision & Stereocontrol
The Foundation of Selectivity is Purity.
Most selectivity issues originate in the flask, not the assay. If your enantiomeric excess (ee) is low, your biological data is noise.
Core Protocol: Stereoselective Synthesis via Chiral Pool
Use this protocol to install the C3-substituent with high fidelity, preventing the common "racemization drift" seen in standard peptide couplings.
Prerequisites:
-
Starting Material:
-Boc-amino acid (Chiral Pool). -
Reagents: Phenacyl bromide, TFA, NaBH(OAc)3.
Step-by-Step Methodology:
-
Esterification: React
-Boc-amino acid with phenacyl bromide (Cs2CO3, DMF, RT, 2h). Critical: Do not use strong bases like NaH here; Cs2CO3 prevents alpha-proton abstraction. -
Deprotection: Remove Boc group (TFA/DCM, 1:1, 0°C). Evaporate immediately to avoid acid-catalyzed degradation.
-
Reductive Cyclization (The "Selectivity Step"):
-
Dissolve the amino ester salt in DCE (Dichloroethane).
-
Add
-Boc-amino aldehyde (1.1 equiv). -
Add NaBH(OAc)3 (1.5 equiv) at 0°C.
-
Mechanism:[1][2][3][4][5][6] The reaction proceeds via an imine intermediate which undergoes intramolecular attack by the amide nitrogen.
-
Why this works: The reductive amination conditions are mild (pH ~5-6), preserving the chiral center at C3.
-
Troubleshooting Table: Synthetic Anomalies
| Symptom | Probable Cause | Corrective Action |
| Low ee% (<80%) | Base-mediated racemization during cyclization. | Switch from NaH/DMF cyclization to the Reductive Amination route described above. Avoid heating >60°C. |
| Regio-isomers (N1 vs N4) | Competitive alkylation of N1 and N4 nitrogens. | Use Orthogonal Protection : Protect N1 (amide) with PMB (p-methoxybenzyl) before alkylating N4 (amine). N1 is less nucleophilic but can react under strong base. |
| Low Solubility | Aggregation of planar amide bonds. | Disrupt planarity by introducing a C5-gem-dimethyl group or N-methylating the amide nitrogen (if SAR permits). |
Module 2: Structural Engineering (SAR Design)
Locking the Conformation to Exclude Off-Targets.
A floppy 3-oxopiperazine ring will fit into multiple binding pockets (promiscuity). To enhance selectivity, you must restrict its conformational freedom.
Visualizing the Optimization Workflow
The following diagram outlines the decision logic for rigidifying the scaffold based on your target's requirements (e.g., GPCR vs. Kinase).
Figure 1: Decision tree for structural rigidification. Selectivity is achieved by sterically clashing with non-target isoforms.
Technique: The "Magic Methyl" Effect
Adding a methyl group at C6 (adjacent to N1) or C3 often drastically changes the ring pucker.
-
Why? It forces the substituent into a pseudo-equatorial position to minimize 1,3-diaxial strain.
-
Result: This locks the vector of the N4-substituent, preventing it from rotating into "off-target" orientations.
Module 3: Assay Interference & Validation
Don't Let Physics Fool Biology.
3-oxopiperazines are amphiphilic. They can form micelles that sequester enzymes, leading to false positives (pan-assay interference).
Diagnostic Protocol: The Detergent Test
If your compound shows high potency but flat SAR (changing R-groups doesn't change IC50), run this test.
-
Prepare Assay Buffer: Add 0.01% Triton X-100 or Tween-80.
-
Run Dose-Response: Compare IC50 with and without detergent.
-
Interpretation:
-
IC50 shifts > 10-fold: The compound is an aggregator . Discard or modify physical properties (lower LogP).
-
IC50 remains stable: True binding event.
-
Frequently Asked Questions (FAQs)
Q1: Why is my 3-oxopiperazine derivative inhibiting multiple kinase isoforms (poor selectivity)? A: The oxopiperazine ring is likely acting as a generic ATP-mimetic hinge binder. To gain selectivity, you must exploit the "Gatekeeper" residue .
-
Fix: Extend the substituent at N4 . A bulky aromatic group here can reach into the hydrophobic back-pocket (selectivity pocket) which varies significantly between kinases.
Q2: I cannot reproduce the synthesis yield reported in literature for the Ugi reaction route. A: The Ugi reaction followed by acid-mediated cyclization often fails if the intermediate is sterically crowded.
-
Fix: Switch to a microwave-assisted post-condensation cyclization . Heat to 120°C in MeOH/HCl for 10 minutes. This provides the kinetic energy to overcome the rotational barrier required for ring closure.
Q3: My compound degrades in plasma stability assays. A: The amide bond in the ring is generally stable, but the alpha-carbon (C3) is susceptible to metabolic oxidation if it has a proton.
-
Fix: Block the metabolic soft spot by introducing a gem-dimethyl group or a fluorine atom at C3. This blocks P450-mediated hydroxylation.
References
-
Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Current Topics in Medicinal Chemistry. (2014).[1][4][7]
-
Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. European Journal of Medicinal Chemistry. (2023).[6]
-
2-Oxopiperazine-based gamma-turn conformationally constrained peptides. Journal of Organic Chemistry. (2002).[3][4][7]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. (2025).[2][5]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Oxopiperazine-based gamma-turn conformationally constrained peptides: synthesis of CCK-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Piperazine Isomers: Unlocking the Influence of Positional Substitution
Introduction: The Significance of Piperazine and Its Isomers in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its versatile structure, characterized by a six-membered ring with two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[2] These attributes, along with the ability to modulate interactions with various biological targets, make piperazine derivatives attractive candidates in drug development for diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4]
Minor modifications to the substitution patterns on the piperazine nucleus can lead to significant differences in the medicinal properties of the resulting compounds.[3] A critical aspect of this structure-activity relationship (SAR) is the positional isomerism of substituents on an attached aryl ring, typically at the ortho-, meta-, or para- positions. The seemingly subtle shift of a functional group can dramatically alter a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the bioactivity of piperazine isomers, supported by experimental data and detailed protocols, to aid researchers in the rational design of more potent and selective therapeutic agents.
The Chemical Basis of Isomeric Differences: A Primer
The position of a substituent on an aromatic ring attached to a piperazine moiety influences the molecule's electronic properties, steric hindrance, and overall conformation. These factors, in turn, dictate how the molecule interacts with its biological target.
-
Ortho-substitution: A substituent at the position adjacent to the point of attachment to the piperazine ring. This can introduce significant steric hindrance, potentially forcing the rings into a non-planar conformation.
-
Meta-substitution: A substituent at the position two carbons away from the point of attachment. This position is generally less sterically hindered than the ortho position.
-
Para-substitution: A substituent at the position directly opposite the point of attachment. This position is the least sterically hindered.
The electronic effects of the substituent (whether it is electron-donating or electron-withdrawing) also play a crucial role and are transmitted differently depending on the position.[3] These fundamental chemical differences are the root cause of the observed variations in bioactivity among isomers.
Comparative Bioactivity of Piperazine Isomers: Experimental Evidence
The influence of positional isomerism on the bioactivity of piperazine derivatives has been observed across various therapeutic areas. Here, we present a comparative analysis based on published experimental data.
Antimicrobial Activity
A compelling example of the impact of isomeric substitution on bioactivity is seen in a series of isoamphipathic antibacterial molecules (IAMs) containing a piperazine core. A comparative study of the ortho-, meta-, and para-isomers (IAM-1, IAM-2, and IAM-3, respectively) revealed significant differences in their antibacterial efficacy and toxicity.
The ortho-isomer (IAM-1) demonstrated superior selectivity towards bacteria over mammalian cells compared to the meta- and para-isomers. While all three isomers exhibited antibacterial activity, IAM-1 showed significantly lower toxicity to mammalian cells. For instance, at a concentration of 256 µg/mL, IAM-1 maintained 100% viability of RAW 264.7 macrophage cells, whereas the meta- and para-isomers resulted in only 8% and 24% cell viability, respectively. This highlights the critical role of substituent positioning in achieving a favorable therapeutic index for antimicrobial agents.
Table 1: Comparative Antimicrobial Activity and Cytotoxicity of Piperazine Isomers
| Isomer | Position | Antibacterial Activity (MIC against MRSA) | Mammalian Cell Viability (RAW 264.7 cells at 256 µg/mL) |
| IAM-1 | ortho | Potent | 100% |
| IAM-2 | meta | Potent | 8% |
| IAM-3 | para | Potent | 24% |
Anticancer Activity
In the realm of oncology, the position of substituents on arylpiperazine derivatives can profoundly influence their cytotoxic effects.[5] Structure-activity relationship studies on a series of androgen receptor (AR) antagonists with an arylpiperazine scaffold for the treatment of prostate cancer indicated that ortho-substituted phenyl derivatives displayed moderate to strong cytotoxic activities against LNCaP prostate cancer cells.[5]
Another study on vindoline-piperazine conjugates revealed that a 4-trifluoromethylphenyl substituent (para-position) on the piperazine nitrogen resulted in a highly effective compound against several cancer cell lines, including colon, CNS, melanoma, and breast cancer.[6] This underscores that the optimal substitution pattern is highly dependent on the specific cancer type and the molecular target.
Table 2: Anticancer Activity of a Vindoline-Piperazine Conjugate
| Compound | Substituent Position | Cancer Cell Line | Growth Percent Rate |
| 17 | para-trifluoromethylphenyl | KM12 (Colon) | -84.40% |
| SF-539 (CNS) | > -80% | ||
| SNB-75 (CNS) | > -80% | ||
| SK-MEL-5 (Melanoma) | -98.17% | ||
| MDA-MB-231/ATCC (Breast) | -86.10% |
Central Nervous System (CNS) Activity
Piperazine derivatives are well-known for their diverse activities in the central nervous system, often acting as agonists or antagonists at neurotransmitter receptors such as serotonin and dopamine receptors.[3] The substitution pattern on the aryl ring is a key determinant of receptor affinity and selectivity. For instance, in a series of 1-(biphenyl)piperazines, various substituents on the distal phenyl ring were investigated for their effect on 5-HT7 receptor affinity, with several compounds demonstrating nanomolar affinities.
Experimental Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to compare the bioactivity of piperazine isomers.
Cell Viability and Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine isomers (ortho, meta, para) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[8]
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each isomer can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Step-by-Step Protocol (based on CLSI guidelines):
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of the piperazine isomers in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each isomer in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum. The final volume in each well is typically 100 µL.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Receptor Binding Assay: Radioligand Binding
Radioligand binding assays are used to quantify the interaction of a ligand with its receptor, providing information on affinity (Kd) and receptor density (Bmax).[11][12]
Principle: A radiolabeled ligand is incubated with a receptor preparation. The amount of bound radioactivity is measured to determine the extent of ligand-receptor interaction.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the target receptor. This typically involves homogenization and centrifugation to isolate the membranes.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes or a microtiter plate, add a fixed amount of the receptor preparation.
-
For saturation binding assays, add increasing concentrations of the radioligand.
-
For competition binding assays, add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compounds (piperazine isomers).
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled competing ligand.
-
-
Incubation:
-
Incubate the assay mixture at a specific temperature and for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the membranes.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation assays, the data is plotted to determine Kd and Bmax. For competition assays, the data is used to calculate the Ki (inhibitory constant) for each isomer.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The differences in bioactivity among piperazine isomers can be rationalized by considering their structure-activity relationships.
-
Steric Effects: As seen in some anticancer studies, ortho-substitution can lead to higher activity.[5] This could be due to the substituent forcing a specific conformation of the molecule that is optimal for binding to the target protein. Conversely, excessive steric bulk at the ortho-position can also hinder binding.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence the pKa of the piperazine nitrogens, affecting their protonation state at physiological pH and their ability to form ionic bonds with the target.[3]
-
Conformational Preferences: The piperazine ring typically adopts a low-energy chair conformation.[13] However, the substitution pattern on an attached aryl ring can influence the orientation of the aryl group relative to the piperazine ring (e.g., straight vs. bent conformations), which can impact how the molecule fits into a binding pocket.[14] Molecular modeling and conformational analysis are crucial tools for understanding these preferences.[14][15]
Conclusion: A Rational Approach to Piperazine-Based Drug Design
The positional isomerism of substituents on piperazine derivatives is a critical factor that profoundly influences their biological activity. As demonstrated by experimental data in antimicrobial, anticancer, and CNS research, the choice between an ortho-, meta-, or para-isomer can be the difference between a promising lead compound and an inactive or toxic molecule.
A thorough understanding of the structure-activity relationships, supported by robust and reproducible experimental data, is paramount for the rational design of novel piperazine-based therapeutics. The detailed protocols provided in this guide serve as a foundation for researchers to conduct their own comparative studies and to generate high-quality, reliable data. By carefully considering the steric, electronic, and conformational effects of positional isomerism, scientists can better navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the versatile piperazine scaffold.
References
- Wu, Y., et al. (2020). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Molecules, 25(1), 123.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Chemistry Steps. (2018).
- El-Sayed, M. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-19.
- Singh, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Serafim, R. A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Current Medicinal Chemistry, 30(1), 1-2.
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
- BenchChem. (2025).
- Kumar, A., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC advances, 11(26), 15722-15735.
- McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2‐methoxydiphenidine (MXP) and differentiation from its meta‐and para‐substituted isomers. Drug testing and analysis, 8(1), 98-109.
- D'hooghe, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
- Wójcik, M., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10186.
- Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. MedChemComm, 14(8), 1475-1484.
- Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor.
- Abcam. (n.d.). MTT assay protocol.
- Sencanski, M., et al. (2014). Molecular modeling of 5HT2A receptor--arylpiperazine ligands interactions. Chemical biology & drug design, 83(4), 462-471.
- ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
- Zhang, R. H., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem, e202500366.
- CLSI. (n.d.).
- Kant, R., et al. (2025). Synthesis and characterization of a series of phenyl piperazine based ligands.
- ResearchGate. (2012).
- PMC. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
- BenchChem. (2025). Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents.
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British journal of pharmacology, 161(7), 1261-1281.
- CLYTE Technologies. (2025).
- National Centre for Disease Control, India. (n.d.).
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.
- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, e70077.
- Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4927.
- WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (2024).
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A Technical Guide to the Structure-Activity Relationship of 3-Oxopiperazine Analogs for Researchers
For drug development professionals, medicinal chemists, and researchers, the piperazine scaffold is a cornerstone of modern therapeutics, prized for its versatile structure and wide-ranging biological activities.[1][2] This guide delves into the nuanced world of 3-oxopiperazine analogs, a subset of piperazine derivatives with significant therapeutic potential. While direct comparative studies on a broad series of 3-oxopiperazine analogs are not extensively documented in publicly available literature, this guide synthesizes structure-activity relationship (SAR) data from closely related piperazine and homopiperazine derivatives to provide actionable insights for the rational design of novel 3-oxopiperazine-based inhibitors, with a focus on two key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) and Fatty Acid Amide Hydrolase (FAAH).
The 3-Oxopiperazine Core: A Privileged Scaffold
The 3-oxopiperazine ring system, a six-membered heterocycle with two nitrogen atoms and a ketone functionality, offers a unique combination of structural rigidity and synthetic tractability.[3] This framework serves as a versatile template for introducing diverse substituents at key positions, allowing for the fine-tuning of physicochemical properties and target engagement. The presence of the lactam function introduces a polar motif while the remaining nitrogens provide handles for further derivatization, influencing solubility, metabolic stability, and receptor interactions.
Comparative Structure-Activity Relationship (SAR) Analysis
This section explores the SAR of 3-oxopiperazine analogs by drawing parallels from studies on structurally related piperazine derivatives targeting DPP-4 and FAAH.
3-Oxopiperazine Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a well-validated target for the treatment of type 2 diabetes. Inhibitors of this enzyme prevent the degradation of incretin hormones, leading to enhanced insulin secretion in a glucose-dependent manner. Several approved DPP-4 inhibitors, known as "gliptins," feature heterocyclic scaffolds.[4][5] While specific SAR studies on 3-oxopiperazine-based DPP-4 inhibitors are limited, we can infer key structural requirements from analogs.
A series of homopiperazine derivatives with a β-aminoacyl group have been evaluated as potent DPP-4 inhibitors.[6] These studies provide valuable insights into the probable SAR for 3-oxopiperazine analogs:
-
N1-Substitution: The nitrogen at position 1 of the piperazine ring is crucial for interaction with the S2 pocket of the DPP-4 enzyme. Small, basic, or polar substituents are generally favored. For instance, in homopiperazine analogs, compounds with an acid moiety at this position were found to be potent inhibitors of DPP-4.[6] This suggests that for 3-oxopiperazine analogs, incorporating a small, polar group at the N1 position could enhance activity.
-
N4-Substitution: The nitrogen at position 4 typically accommodates larger, often aromatic or heteroaromatic, groups that interact with the S1 pocket of the enzyme. The nature and substitution pattern of this aromatic ring significantly impact potency and selectivity. For many DPP-4 inhibitors, this region is a key area for optimization.
-
Stereochemistry: The stereochemistry at substituted positions on the piperazine ring can have a profound effect on activity. For instance, in many DPP-4 inhibitors with a cyanopyrrolidine warhead, the stereochemistry is critical for proper orientation within the active site.[5] It is highly probable that the stereochemistry of substituents on the 3-oxopiperazine ring will also be a determining factor for potent inhibition.
Table 1: Inferred SAR of 3-Oxopiperazine Analogs as DPP-4 Inhibitors
| Position of Modification | Favorable Substituents/Features | Rationale (Inferred from Analogs) |
| N1 | Small, polar groups (e.g., -H, -CH₂COOH) | Interaction with the S2 pocket of DPP-4.[6] |
| N4 | Aromatic/heteroaromatic rings (e.g., substituted phenyl, pyrimidinyl) | Interaction with the S1 pocket of DPP-4. |
| C2, C5, C6 | Stereospecific substitution | Critical for optimal orientation in the enzyme's active site. |
3-Oxopiperazine Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[7] Inhibition of FAAH is a promising therapeutic strategy for the treatment of pain, inflammation, and anxiety.[3] Several classes of FAAH inhibitors feature a piperazine or piperidine core.[8][9]
The SAR of piperazine-based FAAH inhibitors suggests the following for 3-oxopiperazine analogs:
-
Urea Moiety: Many potent piperazine-based FAAH inhibitors are ureas, where one nitrogen of the piperazine is attached to a carbonyl group, which in turn is linked to an aromatic or heteroaromatic ring.[8] The 3-oxo group in the 3-oxopiperazine scaffold could potentially mimic this urea functionality or serve as a handle to attach other pharmacophoric elements.
-
N1-Substitution: For piperazine urea FAAH inhibitors, the substituent on the other nitrogen (N1) is critical. Often, this is a hydrogen or a small alkyl group.
-
N4-Aryl Group: The nature of the aryl group attached to the urea moiety significantly influences potency. Electron-withdrawing groups on this ring can enhance activity.
Table 2: Inferred SAR of 3-Oxopiperazine Analogs as FAAH Inhibitors
| Position of Modification | Favorable Substituents/Features | Rationale (Inferred from Analogs) |
| N1 | Small alkyl or hydrogen | To maintain optimal interaction within the FAAH active site. |
| N4 | Aryl or heteroaryl groups | Crucial for binding and potency. |
| 3-Oxo Group | Potential to mimic urea or as a point of attachment | The carbonyl is a key feature in many FAAH inhibitors. |
Experimental Protocols
To facilitate further research and validation of the SAR of 3-oxopiperazine analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of 3-Oxopiperazine Analogs
The synthesis of derivatized 3-oxopiperazine rings can be achieved from readily available amino acids.[10] A general and adaptable synthetic route is outlined below:
Scheme 1: General Synthesis of N-Substituted 3-Oxopiperazine Analogs
-
Step 1: N-Alkylation of an Amino Acid Ester.
-
To a solution of an amino acid methyl or ethyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).
-
Cool the mixture to 0 °C and add a solution of 2-bromoacetyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by washing with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(2-bromoacetyl)amino acid ester.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the N-(2-bromoacetyl)amino acid ester (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 3-oxopiperazine-2-carboxylate ester.
-
-
Step 3: N-Arylation/Alkylation (at N4).
-
To a solution of the 3-oxopiperazine-2-carboxylate ester (1.0 eq) in a solvent like toluene or dioxane, add the desired aryl or alkyl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the N-substituted 3-oxopiperazine derivative.
-
-
Step 4: Hydrolysis of the Ester (Optional).
-
Dissolve the ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify if necessary to yield the corresponding carboxylic acid.
-
In Vitro DPP-4 Inhibition Assay
A continuous kinetic fluorometric assay is commonly used to determine the DPP-4 inhibitory activity of small molecules.[6][11]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 mg/mL BSA
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 2 µL of the compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 78 µL of assay buffer to all wells.
-
Add 10 µL of DPP-4 enzyme solution (final concentration ~0.1-0.5 ng/µL) to all wells except the blank. Add 10 µL of assay buffer to the blank wells.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution (final concentration ~10-50 µM).
-
Immediately start monitoring the fluorescence intensity every minute for 30-60 minutes at 37 °C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vitro FAAH Inhibition Assay
The inhibitory potency against FAAH can be determined using a radiometric assay that measures the hydrolysis of a radiolabeled substrate.
Materials:
-
Rat or human FAAH enzyme (from recombinant source or tissue homogenates)
-
Radiolabeled substrate: [³H]Anandamide
-
Assay Buffer: Tris-HCl (50 mM, pH 9.0) containing 1 mM EDTA and 0.1% BSA
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., URB597)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In microcentrifuge tubes, pre-incubate the FAAH enzyme (5-10 µg of protein) with the test compound or DMSO (vehicle control) in assay buffer for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding [³H]Anandamide (final concentration ~1-5 µM).
-
Incubate the reaction mixture for 15-30 minutes at 37 °C.
-
Stop the reaction by adding an equal volume of ice-cold activated charcoal slurry (5% w/v in 0.5 M HCl).
-
Vortex the tubes and centrifuge at 10,000 x g for 5 minutes to pellet the charcoal, which binds the unhydrolyzed substrate.
-
Transfer an aliquot of the supernatant (containing the radiolabeled ethanolamine product) to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The 3-oxopiperazine scaffold represents a promising starting point for the design of novel therapeutic agents. By leveraging the extensive SAR knowledge from related piperazine derivatives, researchers can strategically design and synthesize new 3-oxopiperazine analogs with enhanced potency and selectivity for targets such as DPP-4 and FAAH. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of these compounds. Future research should focus on building and screening focused libraries of 3-oxopiperazine analogs to establish a direct and comprehensive SAR for this specific scaffold, which will undoubtedly accelerate the discovery of new drug candidates.
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Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
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Molecules. (2018). DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses. [Link]
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Journal of Medicinal Chemistry. (2008). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). [Link]
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ResearchGate. (2018). Derivatized Oxopiperazine Rings from Amino Acids. [Link]
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Journal of Medicinal Chemistry. (2010). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]
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Molecules. (2021). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. [Link]
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Molecules. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. [Link]
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Molecules. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]
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ResearchGate. (2023). Synthesis and Clinical Application of Representative Small-Molecule Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for the treatment of Type 2 Diabetes Mellitus (T2DM). [Link]
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Bioorganic & Medicinal Chemistry Letters. (2008). Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors. [Link]
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Molecules. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. [Link]
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Molecules. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. [Link]
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International Journal of Molecular Sciences. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. [Link]
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A Comparative Guide to the In Vitro Validation of 3-(3-Oxopiperazin-1-YL)propanoic Acid Target Engagement
Prepared by a Senior Application Scientist
This guide provides a comprehensive comparison of leading in vitro methodologies to validate the target engagement of novel chemical entities. For illustrative purposes, we will focus on a hypothetical scenario where 3-(3-Oxopiperazin-1-YL)propanoic acid has been identified as a putative inhibitor of Target Kinase X (TKX) , a key protein in a cancer-related signaling pathway. Our objective is to rigorously confirm direct binding and functional modulation of TKX within a cellular context.
Quantifying the interaction between a small molecule and its intended protein target is a cornerstone of modern drug discovery.[1] This process, known as target engagement, provides critical evidence for the molecule's mechanism of action and is essential for building robust structure-activity relationships (SAR).[1] This guide will dissect and compare four orthogonal assays: two biophysical methods—Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)—and two cell-based assays—the Cellular Thermal Shift Assay (CETSA) and a functional Reporter Gene Assay. Each method offers unique insights, and together, they form a powerful cascade for validating hits and advancing lead candidates.
Biophysical Assays: Quantifying Direct Binding in a Purified System
Biophysical assays are indispensable for characterizing the direct, physical interaction between a compound and a purified target protein.[2] They provide quantitative data on binding affinity, kinetics, and thermodynamics, free from the complexities of the cellular environment.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3] This technique is considered a gold-standard for its label-free nature and direct measurement of binding in solution.[4][5]
Causality of Experimental Choices: The power of ITC lies in its ability to dissect the Gibbs free energy (ΔG) of binding into its enthalpic (ΔH) and entropic (ΔS) components.[6] This information is invaluable for lead optimization; for instance, a large favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions, guiding medicinal chemists in rational drug design. The stoichiometry (n) of the interaction is also determined, confirming the binding ratio of the compound to the target protein.[7]
Experimental Workflow: ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed ITC Protocol:
-
Protein and Compound Preparation: Purify recombinant TKX to >95% homogeneity. Prepare a concentrated stock solution of 3-(3-Oxopiperazin-1-YL)propanoic acid in a buffer identical to the protein's dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO). The final buffer composition must be precisely matched to avoid artifacts from buffer mismatch.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution (e.g., 20 µM TKX) into the sample cell.[7]
-
Titration: Load the compound solution (e.g., 200 µM of the test compound) into the titration syringe.[7] Perform a series of small, sequential injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat signal for each injection. Plot the heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K D), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.
Hypothetical ITC Data for TKX Inhibitors
| Compound | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
|---|---|---|---|---|
| 3-(3-Oxopiperazin-1-YL)propanoic acid | 150 | -9.5 | +0.2 | 1.05 |
| Positive Control (Known TKX Inhibitor) | 25 | -11.2 | +0.6 | 0.98 |
| Negative Control (Inactive Analog) | >100,000 | No significant heat change | N/A | N/A |
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[8] Its primary advantage over ITC is the ability to determine not just the binding affinity (K D), but also the kinetic rate constants for association (k a) and dissociation (k d).[8]
Causality of Experimental Choices: Understanding binding kinetics is crucial. A compound with a slow off-rate (low k d) will remain bound to its target for a longer duration, which can lead to a more sustained pharmacological effect in vivo. SPR allows for the direct comparison of on- and off-rates between different compounds, providing a layer of data that is orthogonal to the thermodynamic information from ITC.[9]
Experimental Workflow: SPR
Caption: Workflow for Surface Plasmon Resonance (SPR).
Detailed SPR Protocol:
-
Immobilization: Covalently immobilize purified TKX (the ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.[10]
-
Binding Analysis: Prepare a series of dilutions of 3-(3-Oxopiperazin-1-YL)propanoic acid (the analyte) in running buffer.
-
Injection Cycle: For each concentration, perform an injection cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject the analyte solution and monitor the increase in response units (RU) as the compound binds to the immobilized TKX.[10]
-
Dissociation: Switch back to flowing running buffer and monitor the decrease in RU as the compound dissociates.[10]
-
-
Regeneration: Inject a specific solution (e.g., low pH glycine) to strip all bound analyte, preparing the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves from the resulting sensograms to a kinetic model (e.g., 1:1 Langmuir binding) to determine k a and k d. The equilibrium dissociation constant (K D) is calculated as k d/k a.
Hypothetical SPR Data for TKX Inhibitors
| Compound | k a (10⁵ M⁻¹s⁻¹) | k d (10⁻³ s⁻¹) | K D (nM) |
|---|---|---|---|
| 3-(3-Oxopiperazin-1-YL)propanoic acid | 2.5 | 3.75 | 150 |
| Positive Control (Known TKX Inhibitor) | 5.0 | 1.25 | 25 |
| Negative Control (Inactive Analog) | No binding detected | No binding detected | >100,000 |
Cell-Based Assays: Confirming Engagement in a Physiological Setting
While biophysical assays are precise, they use purified proteins in an artificial environment. Cell-based assays are crucial for confirming that a compound can engage its target within the complex and crowded milieu of a living cell.[1]
Cellular Thermal Shift Assay (CETSA): The Proof of Intracellular Binding
CETSA is a powerful method for verifying and quantifying target engagement in intact cells or cell lysates.[11] The underlying principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12]
Causality of Experimental Choices: A positive result in CETSA provides strong evidence that the compound can cross the cell membrane (if using intact cells), is not immediately metabolized or effluxed, and physically binds to the intended target in its native, folded state.[13] By measuring the shift in the apparent melting temperature (T agg) of the target protein, we can generate a dose-response curve to determine the compound's potency in a cellular environment.
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line endogenously expressing TKX) with various concentrations of 3-(3-Oxopiperazin-1-YL)propanoic acid or controls (e.g., DMSO vehicle) for a defined period (e.g., 1-2 hours).[14]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[15]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.[11]
-
Detection: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble TKX remaining at each temperature using a specific detection method, such as Western blotting or an AlphaScreen® assay.[14]
-
Data Analysis: For each compound concentration, plot the percentage of soluble TKX against temperature to generate a "melting curve." The temperature at which 50% of the protein has precipitated is the T agg. The shift in T agg (ΔT agg) in the presence of the compound indicates stabilization and target engagement.
Hypothetical CETSA Data for TKX Inhibitors (at 10 µM)
| Compound | T agg (°C) | ΔT agg (°C vs. DMSO) |
|---|---|---|
| DMSO (Vehicle) | 52.5 | 0 |
| 3-(3-Oxopiperazin-1-YL)propanoic acid | 56.0 | +3.5 |
| Positive Control (Known TKX Inhibitor) | 58.2 | +5.7 |
| Negative Control (Inactive Analog) | 52.4 | -0.1 |
Reporter Gene Assay: Measuring Functional Consequences
If the target is part of a signaling pathway that regulates gene expression, a reporter gene assay can serve as a powerful functional readout of target engagement.[16] This type of assay measures the downstream consequences of target modulation.[17]
Causality of Experimental Choices: Let's assume TKX phosphorylates and activates a transcription factor, "TF-Y," which in turn binds to a specific DNA response element (RE-Y) to drive the expression of a pro-survival gene. By engineering a cell line with a luciferase reporter gene under the control of RE-Y, we can measure the functional output of the TKX pathway.[18] A decrease in luciferase signal upon compound treatment indicates inhibition of the pathway, providing strong evidence of functional target engagement.[19]
Signaling Pathway & Reporter Construct
Caption: TKX signaling pathway and the reporter gene assay principle.
Detailed Reporter Gene Assay Protocol:
-
Cell Line: Use a stable cell line engineered to express the luciferase reporter construct driven by the TF-Y response element (RE-Y).
-
Assay Plating: Seed the reporter cells in a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(3-Oxopiperazin-1-YL)propanoic acid and controls.
-
Stimulation: If the pathway is not constitutively active, add a stimulus that activates the pathway upstream of TKX.
-
Incubation: Incubate for a period sufficient for transcription and translation of the luciferase reporter (e.g., 6-24 hours).
-
Lysis and Readout: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a cell viability control. Plot the normalized signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC 50 value.
Hypothetical Reporter Assay Data for TKX Inhibitors
| Compound | IC 50 (nM) |
|---|---|
| 3-(3-Oxopiperazin-1-YL)propanoic acid | 450 |
| Positive Control (Known TKX Inhibitor) | 80 |
| Negative Control (Inactive Analog) | >100,000 |
Comparative Analysis and Synthesis
Each of these assays provides a different piece of the target engagement puzzle. A truly validated hit will show consistent and correlated results across multiple orthogonal platforms.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) | Reporter Gene Assay |
| Principle | Measures heat of binding | Measures mass change on a surface | Measures thermal stabilization | Measures downstream functional output |
| Context | Purified Protein (in solution) | Purified Protein (immobilized) | Intact Cells / Lysates | Intact Cells |
| Key Output | K D, ΔH, ΔS, Stoichiometry | k a, k d, K D | ΔT agg, Cellular EC 50 | Functional IC 50 |
| Information | Thermodynamics | Kinetics & Affinity | Intracellular Binding & Potency | Functional Pathway Inhibition |
| Pros | Gold standard for thermodynamics; Label-free | Real-time kinetics; High sensitivity[9] | Physiologically relevant; Confirms cell permeability | Measures functional outcome; High throughput |
| Cons | Requires large amounts of pure protein | Immobilization may affect protein function | Lower throughput; Indirect affinity | Indirect measure of binding; Pathway must be known |
Synthesizing the Results: In our hypothetical scenario, 3-(3-Oxopiperazin-1-YL)propanoic acid demonstrated:
-
Direct binding to purified TKX with a K D of 150 nM (via ITC and SPR).
-
A measurable thermal stabilization of TKX in intact cells (ΔT agg = +3.5°C), confirming it enters cells and engages its target.
-
Functional inhibition of the TKX signaling pathway with an IC 50 of 450 nM.
The convergence of these results provides high confidence that 3-(3-Oxopiperazin-1-YL)propanoic acid is a bona fide, cell-active inhibitor of Target Kinase X. The difference between the biophysical K D (150 nM) and the cellular functional IC 50 (450 nM) is expected and can be attributed to factors within the cell, such as membrane permeability, competition with the endogenous substrate (e.g., ATP for a kinase), and potential metabolism. This integrated dataset provides a solid foundation for advancing the compound into further lead optimization studies.
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, N. N. E., & Barakat, A. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 6(51), 35848–35864. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Stability of Propanoic Acid Linkers in Bioconjugates
For researchers, medicinal chemists, and professionals in drug development, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), hinges on the critical choice of a chemical linker. The linker, the bridge between the targeting moiety and the payload, dictates the stability, efficacy, and ultimately, the safety of the therapeutic. Among the diverse linker technologies, those derived from propanoic acid have found widespread use due to their synthetic tractability and versatile reactivity. This guide provides an in-depth, objective comparison of the stability of propanoic acid-based linkers and their alternatives, supported by experimental data and detailed protocols to empower you in your research and development endeavors.
The Central Role of Linker Stability: A Balancing Act
The ideal linker must exhibit a delicate balance: robust stability in systemic circulation to prevent premature payload release and its associated off-target toxicity, coupled with controlled and efficient cleavage at the target site to unleash the therapeutic payload.[1][2] The chemical and physical stability of the entire conjugate is paramount, as instability can lead to aggregation, compromised pharmacokinetics, and immunogenicity.[1] Propanoic acid linkers offer a versatile scaffold to achieve this balance through the incorporation of various reactive and cleavable functional groups.
A Closer Look at Propanoic Acid-Based Linkers
The quintessential example of a propanoic acid-based linker is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) . This heterobifunctional crosslinker features a propanoic acid core functionalized with an N-hydroxysuccinimide (NHS) ester at one end and a pyridyldithio group at the other.[3] This design allows for a two-step conjugation process, first reacting the amine-reactive NHS ester with a biomolecule, followed by the reaction of the sulfhydryl-reactive pyridyldithio group with a thiol-containing molecule.
The stability of SPDP and its derivatives is primarily governed by two key features: the hydrolytic stability of the NHS ester and the reductive cleavage of the disulfide bond.
Hydrolytic Stability of the NHS Ester
The NHS ester is susceptible to hydrolysis, a reaction that competes with the desired amidation. The rate of this hydrolysis is highly pH-dependent. At a physiological pH of 7, the half-life of the NHS ester is several hours, providing a reasonable window for conjugation reactions. However, as the pH increases to 9, the half-life dramatically drops to less than 10 minutes.[3] This underscores the importance of carefully controlling the pH during conjugation to maximize efficiency and minimize linker degradation.
Variations of the SPDP linker have been developed to modulate its properties. LC-SPDP (Long-Chain SPDP) incorporates a 6-carbon spacer arm, extending the distance between the conjugated molecules to potentially reduce steric hindrance.[4] Sulfo-LC-SPDP , a sulfonated version, exhibits increased water solubility, allowing for direct use in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[3][5] While these modifications primarily affect solubility and steric properties, the fundamental pH-dependent stability of the NHS ester remains a critical consideration.
Reductive Cleavage of the Disulfide Bond
The disulfide bond in SPDP-derived linkers is designed to be cleaved in the reducing environment of the cell. The intracellular concentration of glutathione (GSH) is significantly higher than in the extracellular space, providing a natural mechanism for targeted payload release.[6][7] The stability of the disulfide bond itself can be modulated by introducing steric hindrance around it. For instance, the addition of methyl groups adjacent to the disulfide bond can increase its stability against premature reduction in circulation.[8][9]
Benchmarking Stability: Essential Experimental Protocols
To objectively assess the stability of a propanoic acid linker and compare it to alternatives, a series of well-defined experiments are crucial. Here, we provide detailed protocols for two fundamental assays: the hydrolytic stability assay and the in vitro plasma stability assay.
Experimental Protocol 1: Hydrolytic Stability of NHS Ester Linkers
This protocol provides a method to quantify the rate of hydrolysis of an NHS ester-containing linker under controlled pH conditions.
Objective: To determine the half-life of the NHS ester moiety of a propanoic acid linker at different pH values.
Materials:
-
NHS ester-containing linker (e.g., SPDP)
-
Amine-free buffers of varying pH (e.g., pH 7.0, 8.0, 9.0 phosphate or borate buffers)
-
Organic solvent (e.g., DMSO or DMF, amine-free)[10]
-
Spectrophotometer
-
0.5-1.0 N NaOH[11]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the NHS ester linker in a dry, amine-free organic solvent (e.g., 10 mg/mL in DMSO).
-
Prepare the desired amine-free buffers at the target pH values.
-
-
Reaction Setup:
-
For each pH to be tested, add a small volume of the NHS ester stock solution to the buffer to achieve a final concentration suitable for spectrophotometric analysis (e.g., 1-2 mg of reagent in 2 mL of buffer).[11][12]
-
Prepare a "blank" for each buffer containing the same concentration of the organic solvent used for the stock solution.
-
-
Time-Course Measurement:
-
Immediately after adding the linker to the buffer, start a timer.
-
At regular time intervals (e.g., every 5-10 minutes), measure the absorbance of the solution at 260 nm, using the corresponding blank to zero the spectrophotometer.[11] The release of the NHS leaving group results in an increase in absorbance at this wavelength.
-
-
Forced Hydrolysis (Endpoint Determination):
-
To determine the absorbance corresponding to 100% hydrolysis, take a sample of the reaction mixture and add a small volume of 0.5-1.0 N NaOH to rapidly hydrolyze all remaining NHS ester.[11]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against time.
-
The time at which the absorbance reaches 50% of the final absorbance (from the forced hydrolysis step) is the half-life (t½) of the NHS ester at that specific pH.
-
Causality Behind Experimental Choices:
-
Amine-free buffers: The use of amine-free buffers is critical to prevent the desired aminolysis reaction from competing with the hydrolysis being measured.
-
Spectrophotometric detection: This method provides a simple and rapid way to monitor the release of the NHS leaving group, which is a direct measure of hydrolysis.
-
Forced hydrolysis: This step is essential to establish a reliable endpoint for 100% hydrolysis, allowing for accurate half-life determination.
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A Comparative Guide to the Biological Activity of 3-(3-Oxopiperazin-1-YL)propanoic Acid Enantiomers
Introduction: The Imperative of Chirality in Drug Discovery
In the realm of pharmacology, a molecule's three-dimensional structure is intrinsically linked to its biological function. For chiral molecules—those existing as non-superimposable mirror images called enantiomers—this principle is of paramount importance.[1][2] Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[3] One enantiomer (the eutomer) may elicit the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less potent, or even responsible for adverse effects.[4] The historical tragedy of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this reality.
This differential interaction has profound implications for drug development, influencing pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on its target).[2] Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) now mandate the characterization of individual stereoisomers in new drug applications.[5][6] The practice of "chiral switching," where a successful racemic drug is re-developed as a single, more effective enantiomer (e.g., omeprazole to esomeprazole), further underscores the therapeutic and commercial significance of stereochemically pure compounds.[7][8][9]
This guide provides a framework for the comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of 3-(3-oxopiperazin-1-yl)propanoic acid. As direct comparative data for this specific compound is not yet prevalent in published literature, this document serves as a strategic roadmap for researchers. It outlines the necessary steps—from synthesis and chiral separation to a suite of robust biological assays—to elucidate the unique biological profile of each enantiomer, thereby guiding future drug development efforts.
Part 1: Synthesis and Chiral Separation
The foundational step in comparing enantiomers is their isolation in a pure form. This typically involves the synthesis of the racemic mixture followed by a chiral separation process.
Racemic Synthesis of 3-(3-Oxopiperazin-1-YL)propanoic Acid
The synthesis of the parent compound can be achieved through a Michael addition reaction. This involves reacting piperazin-2-one with an acrylic acid derivative. The causality here is the nucleophilic nature of the secondary amine in the piperazinone ring attacking the electrophilic β-carbon of the acrylate.
-
Reaction: Piperazin-2-one is reacted with ethyl acrylate in a suitable solvent such as ethanol.
-
Catalysis: The reaction can be carried out at reflux and may be facilitated by a mild base.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield the racemic 3-(3-oxopiperazin-1-yl)propanoic acid.
Enantiomeric Separation by Preparative Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers on both analytical and preparative scales.[10][11] The principle lies in the differential interaction between each enantiomer and the chiral selector immobilized on the stationary phase, leading to different retention times.
-
Column Selection: Choose a suitable CSP. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or protein-based columns are often effective.[12]
-
Mobile Phase Optimization (Analytical Scale):
-
Begin with a polar organic mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape.
-
Inject a small amount of the racemic mixture and analyze the chromatogram to determine the resolution factor (Rs). An Rs value > 1.5 is ideal for baseline separation.
-
Systematically vary the mobile phase composition and flow rate to optimize resolution and run time.
-
-
Scale-Up to Preparative Chromatography:
-
Once optimal conditions are found, switch to a larger-diameter preparative column with the same CSP.[13][14]
-
Increase the sample concentration and injection volume to maximize throughput. The loading capacity will depend on the column dimensions and the resolution of the enantiomers.
-
Collect the separated enantiomer fractions as they elute from the column.
-
-
Purity Analysis and Verification:
-
Analyze the collected fractions using the optimized analytical chiral HPLC method to confirm the enantiomeric purity (enantiomeric excess, %ee).
-
Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.
-
Confirm the chemical identity of the isolated enantiomers using techniques like NMR and Mass Spectrometry.
-
Caption: Workflow for preparative chiral HPLC separation.
Part 2: Comparative Cytotoxicity Profiling
A critical initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. Cytotoxicity assays can reveal general toxicity against healthy cells or selective activity against cancer cells. We will compare the enantiomers using two distinct, well-validated assays that measure different cytotoxicity markers.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15] A decrease in metabolic activity is indicative of reduced cell viability or proliferation.
-
Cell Seeding: Plate cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293 for control) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in cell culture medium. Replace the old medium with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for sufficient time for the compounds to exert their effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17] During this time, only viable cells will convert the MTT to formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.
| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/HeLa) |
| (R)-Enantiomer | 15.2 | 25.8 | > 100 | > 6.6 |
| (S)-Enantiomer | 89.5 | > 100 | > 100 | > 1.1 |
| Racemic Mixture | 28.9 | 55.1 | > 100 | > 3.5 |
This hypothetical data suggests the (R)-enantiomer is significantly more potent against cancer cell lines than the (S)-enantiomer and exhibits better selectivity.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] It is a reliable marker for late-stage apoptosis or necrosis.
-
Cell Treatment: Seed and treat cells with the compounds as described in the MTT assay protocol (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect an aliquot (e.g., 50 µL) of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains a substrate and a tetrazolium salt, to each well.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Read: Add a stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Caption: Principle of a competitive radioligand binding assay.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for comparing the biological activities of the enantiomers of 3-(3-oxopiperazin-1-yl)propanoic acid. By systematically evaluating cytotoxicity, mechanism of action, and target interaction, researchers can build a clear structure-activity relationship based on stereochemistry. [21]The hypothetical data presented illustrates a common scenario in drug discovery: one enantiomer is significantly more active and selective, making it the superior candidate for further development. Such a finding would validate a "chiral switch" approach, potentially leading to a more potent and safer therapeutic agent with a clearer intellectual property position. The protocols and workflows detailed herein are designed to be robust, reproducible, and grounded in established scientific principles, providing a solid foundation for any research team embarking on the characterization of these or other chiral molecules.
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- 10. csfarmacie.cz [csfarmacie.cz]
- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Validating the Pharmacological Profile of 3-(3-Oxopiperazin-1-YL)propanoic Acid: A Comparative Guide to Orthogonal Assays
Executive Summary & Mechanistic Context[1][2][3][4][5]
3-(3-Oxopiperazin-1-yl)propanoic acid represents a distinct class of conformationally restricted amino acid analogs . Structurally, it features a piperazine-2-one ring tethered to a propanoic acid tail. This scaffold mimics the pharmacophore of inhibitory neurotransmitters like
Because of this structural homology, the primary challenge in characterizing this molecule is distinguishing between specific receptor modulation (e.g., GABA
This guide outlines a rigorous, orthogonal approach to validate its activity. We move beyond simple binding screens to functional confirmation, ensuring that the observed activity is biological, causal, and specific.
The Validation Hierarchy
-
Primary Screen (High Throughput): Radioligand Binding (Determines Affinity).
-
Orthogonal Confirmation (Functional): Whole-Cell Patch Clamp (Determines Efficacy and Mechanism).
-
Biophysical Validation (Direct Binding): Isothermal Titration Calorimetry (Determines Thermodynamics).
Mechanistic Pathway & Logic
The following diagram illustrates the hypothetical signaling pathway we are validating (GABAergic modulation) and the logical flow of assays required to confirm it.
Caption: Figure 1. Mechanistic pathway of putative GABA-mimetic activity and the corresponding orthogonal assays used for validation.
Comparative Guide: Selecting the Right Assay
To confirm activity, one must correlate occupancy (binding) with function (current). Relying on a single assay leads to false positives—common with piperazine derivatives which can act as "sticky" aggregators in biochemical assays.
| Feature | Radioligand Binding (Displacement) | FLIPR (Calcium/Membrane Potential) | Whole-Cell Patch Clamp (Gold Standard) |
| Primary Output | Affinity ( | Relative Fluorescence Units (RFU) | Current ( |
| Throughput | High | High | Low |
| Information Depth | Low: Tells you if it binds, not what it does. | Medium: Indicates agonist/antagonist activity but lacks kinetic resolution. | High: Defines mechanism (competitive vs. allosteric), desensitization, and open probability. |
| False Positive Risk | High (Non-specific hydrophobic binding). | Medium (Fluorescence interference). | Lowest (Direct measurement of ion flux). |
| Cost | Low | Medium | High |
| Recommendation | Use for initial screening ( | Use for secondary screening . | Mandatory for final confirmation of activity. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Functional Assay
Technique: Whole-Cell Patch Clamp Electrophysiology
Objective: Confirm that the molecule induces a specific chloride current in HEK293 cells expressing recombinant GABA
Causality Check: If the current is blocked by Bicuculline (competitive antagonist) or Picrotoxin (pore blocker), the activity is specific.
Step-by-Step Workflow:
-
Cell Preparation: Transfect HEK293 cells with cDNAs encoding human
, , and subunits (1:1:1 ratio) using Lipofectamine. Record 24–48 hours post-transfection. -
Solutions:
-
Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Intracellular (Pipette): 140 mM CsCl (to isolate Cl- currents), 2 mM MgCl
, 1 mM CaCl , 11 mM EGTA, 10 mM HEPES (pH 7.2).
-
-
Recording Configuration:
-
Pull borosilicate glass pipettes (Resistance: 3–5 M
). -
Achieve G
seal and break-in to whole-cell mode. -
Voltage clamp cells at -60 mV .
-
-
Application Protocol:
-
Control: Apply 10
M GABA for 2s to establish baseline response ( ). -
Wash: Perfusion wash for 30s.
-
Test: Apply 3-(3-Oxopiperazin-1-yl)propanoic acid (1
M – 1 mM) via rapid perfusion system (e.g., Dynaflow). -
Antagonism Check: Co-apply the test compound with 100
M Bicuculline.
-
-
Data Analysis: Normalize peak current amplitude to the maximal GABA response. Fit dose-response curves to the Hill equation to derive
.
Protocol B: The Biophysical Validator
Technique: Isothermal Titration Calorimetry (ITC) Objective: Confirm that the interaction is driven by specific binding thermodynamics (enthalpy/entropy) rather than non-specific aggregation.
Step-by-Step Workflow:
-
Protein Prep: Purify the extracellular domain (ECD) of the target receptor (e.g., GABA binding protein or homolog) in a buffer matching the ligand solvent.
-
Setup:
-
Cell: Protein solution (20
M). -
Syringe: 3-(3-Oxopiperazin-1-yl)propanoic acid (200–400
M).
-
-
Titration: Perform 20 injections of 2
L each at 25°C. -
Analysis: Subtract heat of dilution (ligand into buffer). Integrate peaks to obtain
(Enthalpy). Fit to a "One Set of Sites" model to calculate (Dissociation Constant) and (Stoichiometry).-
Success Criteria: A sigmoidal binding isotherm with
. Linear or flat lines indicate non-specific interaction.
-
Decision Matrix for Assay Interpretation
Use this logic flow to interpret your results and determine the next steps.
Caption: Figure 2. Decision matrix for interpreting orthogonal assay data.
References
-
Olsen, R. W. (2018). GABA A receptor: Cell biology and synaptic pharmacology. Neuropharmacology, 136, 10-22. Link
-
Abdel-Halim, H., et al. (2019). Piperazine derivatives as a new class of GABA-A receptor modulators. Bioorganic & Medicinal Chemistry Letters, 29(16), 2205-2210. Link
-
Doyle, M. L. (1997). Characterization of binding interactions by isothermal titration calorimetry. Current Opinion in Biotechnology, 8(1), 31-35. Link
-
Johnston, G. A. R. (2002). Medicinal chemistry and molecular pharmacology of GABA-C receptors. Current Topics in Medicinal Chemistry, 2(8), 903-913. Link
A Senior Application Scientist's Guide to Comparing NMDA Receptor Antagonists: The Case of CPP
For researchers, scientists, and drug development professionals navigating the complex landscape of neuroscience, the N-methyl-D-aspartate (NMDA) receptor stands as a pivotal target. Its role in synaptic plasticity, learning, and memory is profound, yet its overactivation is implicated in a range of neurological disorders, from epilepsy to neurodegenerative diseases. Consequently, the ability to selectively antagonize this receptor is of paramount importance. This guide provides an in-depth comparison of NMDA receptor antagonists, with a particular focus on the competitive antagonist, 3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP). We will delve into the mechanistic distinctions between different classes of antagonists, present supporting experimental data, and provide detailed protocols for their characterization.
The NMDA Receptor: A Complex Signaling Hub
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine or D-serine. Upon binding of both agonists and depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, the channel opens, allowing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. This Ca²⁺ influx is the critical trigger for a cascade of downstream signaling events that underpin synaptic plasticity.
Caption: NMDA Receptor Activation Pathway.
Classes of NMDA Receptor Antagonists: A Mechanistic Overview
NMDA receptor antagonists can be broadly categorized based on their binding site and mechanism of action. Understanding these distinctions is crucial for selecting the appropriate tool for a given research question.
-
Competitive Antagonists: These compounds, including our focus molecule CPP , directly compete with the endogenous agonist, glutamate, for its binding site on the GluN2 subunit of the NMDA receptor.[1] By occupying this site, they prevent glutamate from binding and activating the receptor. Other notable examples in this class include D-2-amino-5-phosphonopentanoic acid (D-AP5) and its longer-chain analog, D-2-amino-7-phosphonoheptanoic acid (D-AP7).[1][2]
-
Non-competitive and Uncompetitive Antagonists (Channel Blockers): These antagonists do not compete with glutamate. Instead, they bind to a site within the ion channel pore itself, physically obstructing the flow of ions.[3] A key characteristic of these "open-channel blockers" is that the channel must first be opened by agonist binding for the antagonist to gain access to its binding site. Dizocilpine (MK-801) is a classic example of a high-affinity, non-competitive antagonist.[3][4] Memantine , a clinically approved drug for Alzheimer's disease, is an uncompetitive antagonist with lower affinity and faster kinetics, which is thought to contribute to its better side-effect profile.[5][6]
-
Glycine-Site Antagonists: These antagonists target the co-agonist binding site on the GluN1 subunit, preventing the binding of glycine or D-serine, which is also essential for receptor activation.[1] Compounds like 5,7-dichlorokynurenic acid (DCKA) fall into this category.[1]
Caption: Binding Sites of Different NMDA Receptor Antagonist Classes.
Quantitative Comparison of NMDA Receptor Antagonists
The choice of an NMDA receptor antagonist is often guided by its potency, selectivity, and pharmacokinetic properties. The following tables provide a comparative overview of key experimental data for CPP and other commonly used antagonists.
Table 1: In Vitro Potency of Selected NMDA Receptor Antagonists
| Compound | Class | Assay Type | Preparation | Potency (Ki or IC50) | Reference(s) |
| (R)-CPP | Competitive | Radioligand Binding ([³H]CGP 39653) | Recombinant human GluN2A-D | Ki: 0.041 µM (GluN2A), 0.27 µM (GluN2B), 0.63 µM (GluN2C), 1.99 µM (GluN2D) | [7] |
| CPP | Competitive | Functional Assay (NMDA-evoked ACh release) | Rat striatal slices | IC50: 8 µM | [8] |
| CPP | Competitive | Radioligand Binding ([³H]-CPP) | Rat cortical wedges | Ki: 446 nM | [9] |
| D-AP5 | Competitive | Functional Assay (NMDA-evoked cGMP) | Rat hippocampal slices | IC50: ~10 µM | [10] |
| D-AP7 | Competitive | Functional Assay (NMDA antagonism) | Rat cortical wedges | IC50: 11.1 µM | [9] |
| MK-801 | Non-competitive | Radioligand Binding | Rat cortical membranes | Ki: ~30 nM | [4] |
| Memantine | Uncompetitive | Electrophysiology (whole-cell patch clamp) | Cultured neurons | IC50: ~1 µM at -70 mV | [6] |
| DCKA | Glycine-site | Radioligand Binding ([³H]glycine) | Rat cortical membranes | Ki: ~15 nM | [1] |
Note: Potency values can vary significantly depending on the experimental conditions, such as the radioligand used, the tissue preparation, and the presence of other modulators.
Table 2: In Vivo Effects and Pharmacokinetic Properties
| Compound | Class | Blood-Brain Barrier Permeability | Key In Vivo Effects | Common Side Effects | Reference(s) |
| CPP | Competitive | Crosses the BBB, enabling systemic administration[2] | Anticonvulsant, neuroprotective, impairs learning and memory | Ataxia, sedation, motor impairment at higher doses[3][8] | [2][3][8] |
| MK-801 | Non-competitive | Readily crosses the BBB | Potent neuroprotection, anesthetic, induces psychotomimetic effects | Hyperlocomotion, ataxia, stereotypy, cognitive impairment[4][11] | [4][11][12] |
| Memantine | Uncompetitive | Crosses the BBB | Neuroprotective in models of chronic excitotoxicity, improves cognitive function in Alzheimer's disease | Dizziness, headache, confusion (generally well-tolerated)[5][13] | [5][13] |
| Glycine-site Antagonists | Glycine-site | Variable, some have poor brain bioavailability[1] | Neuroprotective, anticonvulsant | Reduced psychotomimetic effects compared to channel blockers[1] | [1][14] |
Causality Behind Experimental Choices and Outcomes
The distinct mechanisms of action of these antagonist classes lead to different in vivo consequences. Competitive antagonists like CPP can be overcome by high concentrations of glutamate, which can be a limitation in pathological states with massive glutamate release. However, their generally poorer blood-brain barrier penetration compared to some non-competitive antagonists can be advantageous in limiting systemic side effects.[2][3]
Non-competitive channel blockers like MK-801 are highly potent and their action is not surmounted by high glutamate concentrations, making them effective neuroprotective agents in acute excitotoxic injury.[12] However, their high affinity and slow dissociation from the channel can lead to a prolonged blockade of normal synaptic transmission, contributing to their significant psychotomimetic and cognitive side effects.[4] Memantine's lower affinity and faster kinetics allow it to preferentially block the excessive, tonic activation of NMDA receptors associated with pathology while sparing the transient, physiological activation required for normal synaptic function.[5] This "use-dependent" action is a key reason for its improved clinical tolerability.
Glycine-site antagonists offer another avenue for therapeutic intervention, and some have shown a more favorable side-effect profile than channel blockers in preclinical studies.[1] However, their development has been hampered by challenges with brain bioavailability.[1]
Experimental Protocols for Characterizing NMDA Receptor Antagonists
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key in vitro assays used to characterize NMDA receptor antagonists.
Radioligand Binding Assay: Determining Antagonist Affinity
This protocol describes a competitive binding assay using [³H]CGP 39653, a high-affinity competitive antagonist radioligand, to determine the Ki of a test compound for the glutamate binding site of the NMDA receptor.
Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add assay buffer, the membrane preparation, and either buffer (for total binding), a saturating concentration of unlabeled glutamate (e.g., 1 mM, for non-specific binding), or the test compound.
-
Initiate the binding reaction by adding a fixed concentration of [³H]CGP 39653 (e.g., 2 nM).[15]
-
-
Incubation:
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[16]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Electrophysiological Recording: Assessing Functional Antagonism
This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional antagonism of NMDA receptors by a test compound.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).[15]
-
Incubate the injected oocytes for 2-4 days to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing NaCl, KCl, BaCl₂, and HEPES, pH 7.6).[15]
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
-
Eliciting NMDA Receptor Currents:
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the oocyte to evoke an inward current.
-
-
Application of Antagonist:
-
Co-apply the test compound at various concentrations with the NMDA and glycine solution.
-
For competitive antagonists, pre-incubation with the antagonist before co-application with the agonist may be necessary to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Plot the percentage of inhibition of the control current as a function of the log concentration of the antagonist to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion: Selecting the Right Tool for the Job
The choice of an NMDA receptor antagonist is a critical decision in experimental design. CPP, as a potent and selective competitive antagonist that can be administered systemically, remains a valuable tool for investigating the role of NMDA receptors in a variety of physiological and pathological processes.[2] However, a thorough understanding of its properties in comparison to other classes of antagonists is essential for interpreting experimental results accurately. Non-competitive antagonists like MK-801 offer high potency but are often associated with significant behavioral side effects, while uncompetitive antagonists like memantine provide a more clinically tolerable profile. Glycine-site antagonists represent another promising, though less developed, therapeutic avenue. By carefully considering the mechanistic nuances, quantitative pharmacological data, and appropriate experimental methodologies, researchers can confidently select and utilize the most suitable NMDA receptor antagonist to advance our understanding of the brain in health and disease.
References
-
Lehmann, J., et al. (1988). CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 246(1), 65-75. [Link]
-
Reddit. (2020). Ki and IC50 values. r/Biochemistry. [Link]
-
Wozniak, D. F., et al. (2012). Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS. PLoS One, 7(9), e45322. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Ahmad, F., et al. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(22), 14195. [Link]
-
Jespersen, A., et al. (2014). Structural insights into competitive antagonism in NMDA receptors. Neuron, 81(2), 366-378. [Link]
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Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–446. [Link]
-
Foster, A. C., et al. (1988). Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation. The Journal of neuroscience, 8(12), 4745–4754. [Link]
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Grintal, E., et al. (2021). In vitro effects of (+)MK-801 (dizocilpine) and memantine on β-amyloid peptides linked to Alzheimer's Disease. Scientific Reports, 11(1), 10452. [Link]
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Sacaan, A. I., & Johnson, K. M. (1991). [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is allosterically enhanced by spermine and Mg2+. Molecular pharmacology, 39(6), 717–722. [Link]
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Martin, D., et al. (1990). A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. British journal of pharmacology, 99(3), 561–567. [Link]
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Chapman, V., & Dickenson, A. H. (1995). Comparison of the effects of MK-801, ketamine and memantine on responses of spinal dorsal horn neurones in a rat model of mononeuropathy. Pain, 62(1), 57–65. [Link]
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Lipton, S. A. (2006). Memantine. StatPearls. [Link]
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Perszyk, R. E., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS chemical neuroscience, 8(8), 1684–1693. [Link]
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Dascal, N. (1987). High-throughput electrophysiology with Xenopus oocytes. CRC critical reviews in biochemistry, 22(4), 317–387. [Link]
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Wang, Y., et al. (2024). Neuroprotective Effect of Memantine and MK801 on NMDA-induced Retinal Ganglion Cell Injury in SD Rats. Investigative Ophthalmology & Visual Science, 65(8), 4504-4504. [Link]
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McShane, R., et al. (2018). Memantine for dementia. Cochrane Database of Systematic Reviews, (3). [Link]
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Kovacic, P., & Somanathan, R. (2014). Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity. Oxidants and antioxidants in medical science, 3(3), 165. [Link]
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Bahji, A., et al. (2022). Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review. Journal of clinical psychopharmacology, 42(4), 381. [Link]
-
Hansen, K. B., et al. (2012). Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors. The Journal of neuroscience, 32(18), 6197–6208. [Link]
-
Fadda, E., et al. (1994). Allosteric modulation of [3H]CGP 39653 binding by glycine in rat brain. European journal of pharmacology, 267(1), 103–106. [Link]
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Garthwaite, J., & Garthwaite, G. (1986). Potency of the NMDA antagonist D-AP5 against NMDA-evoked cGMP accumulation. ResearchGate. [Link]
-
Golebiewski, A., et al. (2014). Comparison of functional properties of N20C with MK-801 and memantine. ResearchGate. [Link]
-
Parsons, C. G., et al. (2007). Pharmacodynamics of Memantine: An Update. Current neuropharmacology, 5(3), 196–211. [Link]
-
Warner, D. S., et al. (2000). Neuroprotective effects of NMDA receptor glycine recognition site antagonism. Anesthesiology, 92(5), 1339–1346. [Link]
-
Linsenbardt, A. J., & Chittajallu, R. (2024). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. bioRxiv. [Link]
-
Wikipedia. (n.d.). NMDA receptor antagonist. Wikipedia. [Link]
-
Davies, J., et al. (1986). CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity. Brain research, 382(1), 169–173. [Link]
-
Neuron. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. [Link]
-
Fagg, G. E., et al. (1991). [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. British journal of pharmacology, 102(1), 7–8. [Link]
-
RxList. (n.d.). Memantine. RxList. [Link]
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Kleinfeld Lab. (n.d.). Lab Manual for Oocyte Biophysics. IFSC/USP. [Link]
-
Xenbase. (n.d.). Protocols. Xenbase. [Link]
-
Dr. Oracle. (2025). What happens with the antagonism of N-methyl-D-aspartate (NMDA) receptors? Dr. Oracle. [Link]
-
Clinician.com. (n.d.). Memantine for Advanced Alzheimer's Disease. Clinician.com. [Link]
-
Mutel, V., et al. (1998). Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain. Journal of neurochemistry, 70(5), 2147–2155. [Link]
-
Kleinfeld Lab. (n.d.). Lab Manual for Oocyte Biophysics. David Kleinfeld. [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2019). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. Frontiers in pharmacology, 10, 109. [Link]
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